molecular formula C15H20INO2 B13743298 tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate

tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate

Cat. No.: B13743298
M. Wt: 373.23 g/mol
InChI Key: LLRKTEUEVFKBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate (CAS 1259224-08-2) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a cornerstone in synthetic chemistry for protecting amines . The Boc group is stable under basic conditions and to nucleophiles but can be cleanly removed under mild acidic conditions, allowing for selective manipulation of complex molecules . The 4-iodophenyl moiety serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to form biaryl or alkyne linkages. This makes the compound a critical intermediate for constructing active pharmaceutical ingredients (APIs) and exploring new chemical entities. The cyclobutyl ring adjacent to the carbamate introduces significant steric and conformational constraints, which can be exploited to influence the biological activity and metabolic stability of resulting compounds. With a molecular formula of C15H20INO2 and a molecular weight of 373.23 g/mol , it is characterized by high purity, suitable for demanding synthetic applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H20INO2

Molecular Weight

373.23 g/mol

IUPAC Name

tert-butyl N-[1-(4-iodophenyl)cyclobutyl]carbamate

InChI

InChI=1S/C15H20INO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18)

InChI Key

LLRKTEUEVFKBOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)I

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis & Application: tert-Butyl (1-(4-iodophenyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph | Version 1.0

Executive Summary

The 1-(4-iodophenyl)cyclobutylamine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within kinase inhibitor and GPCR ligand discovery. This structural motif offers two distinct strategic advantages:

  • Conformational Restriction: The cyclobutane ring locks the nitrogen vector relative to the aromatic ring, reducing entropic penalties upon binding compared to acyclic diethyl/dimethyl analogs.

  • Divergent Functionalization: The para-iodine substituent serves as a versatile "chemical handle," enabling late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) without affecting the protected amine.

This guide details the robust synthesis of the Boc-protected intermediate , tert-butyl (1-(4-iodophenyl)cyclobutyl)carbamate. Unlike reduction-based routes that yield the homologous methanamine, this protocol utilizes a Curtius Rearrangement strategy to install the nitrogen directly onto the quaternary carbon with high fidelity.

Part 1: Retrosynthetic Analysis & Strategy

To access the hindered tertiary amine with high efficiency, we disconnect via the isocyanate intermediate. Direct nucleophilic substitution on a tertiary halide is prone to elimination; therefore, constructing the quaternary center via alkylation followed by functional group manipulation is preferred.

Structural Disconnection Logic
  • Target: tert-Butyl (1-(4-iodophenyl)cyclobutyl)carbamate.

  • Disconnection: N-C bond formation via Curtius Rearrangement.

  • Precursor: 1-(4-Iodophenyl)cyclobutanecarboxylic acid.

  • Starting Material: 4-Iodophenylacetonitrile (commercially available, scalable).

Retrosynthesis Target Target: Boc-Protected Amine (Stable Intermediate) Isocyanate Isocyanate Intermediate (Transient) Target->Isocyanate t-BuOH Trap Acid Carboxylic Acid (Stable Precursor) Isocyanate->Acid Curtius (DPPA) Nitrile Cyclobutane Nitrile (Quaternary Center Formation) Acid->Nitrile Hydrolysis SM Start: 4-Iodophenylacetonitrile + 1,3-Dibromopropane Nitrile->SM Dialkylation (NaH)

Figure 1: Retrosynthetic logic flow moving from the target Boc-amine back to the nitrile starting material.

Part 2: Detailed Synthetic Protocol

This protocol is designed for a 10 mmol scale but is scalable to >100g with appropriate heat management.

Phase 1: Cyclobutane Ring Formation

Objective: Synthesis of 1-(4-iodophenyl)cyclobutanecarbonitrile. Critical Mechanism: Double nucleophilic substitution (


) using a 1,3-dihaloalkane.

Reagents:

  • 4-Iodophenylacetonitrile (2.43 g, 10.0 mmol)

  • 1,3-Dibromopropane (1.2 mL, 12.0 mmol)

  • Sodium Hydride (60% in oil) (1.0 g, 25.0 mmol)

  • DMSO (20 mL) and Et₂O (10 mL) mixture (See Note 1)

Protocol:

  • Setup: Flame-dry a 100 mL 3-neck flask under Argon. Add NaH and wash with dry hexanes (2x) to remove mineral oil if high purity is required (optional for <10g scale). Suspend NaH in dry DMSO/Et₂O (3:1 ratio).

  • Addition: Cool to 0°C. Add 4-iodophenylacetonitrile dropwise. The solution will turn dark (anion formation). Stir for 30 min.

  • Cyclization: Add 1,3-dibromopropane dropwise over 20 mins. The exotherm is significant; maintain internal temp <10°C.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Checkpoint (TLC): Eluent 10% EtOAc/Hexanes. SM (

    
    ) should disappear; Product (
    
    
    
    ) appears.
  • Workup: Quench carefully with sat.

    
     (gas evolution!). Extract with EtOAc (3x). Wash organics with water and brine to remove DMSO. Dry over 
    
    
    
    .
  • Yield: Expect ~85–90% as a pale yellow solid/oil.

Phase 2: Nitrile Hydrolysis

Objective: Conversion to 1-(4-iodophenyl)cyclobutanecarboxylic acid.

Protocol:

  • Dissolve the nitrile (from Phase 1) in ethylene glycol (20 mL) and water (2 mL).

  • Add KOH (solid, 4.0 equiv).

  • Heat: Reflux at 160°C for 12 hours. (Note: The cyclobutane ring is robust, but the nitrile is sterically hindered, requiring high temps).

  • Workup: Cool to RT. Dilute with water. Wash with Et₂O (removes unreacted organic impurities). Acidify the aqueous layer to pH 2 with 1M HCl. The acid will precipitate. Filter or extract with EtOAc.

Phase 3: The Curtius Rearrangement (Core Transformation)

Objective: Conversion of Acid to Boc-Amine via Isocyanate. Safety: Azide intermediates are energetic.[1] Use a blast shield.

Reagents:

  • Carboxylic Acid (from Phase 2) (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (excess, used as solvent or co-solvent with Toluene)

Step-by-Step Workflow:

  • Activation: In a dry flask, dissolve the Carboxylic Acid in anhydrous Toluene (0.5 M). Add TEA.

  • Azide Formation: Add DPPA dropwise at RT. Stir for 1 hour.

    • Checkpoint: IR analysis of an aliquot will show an acyl azide peak (~2140 cm⁻¹).

  • Rearrangement: Heat the mixture to 80°C.

    • Observation: Evolution of

      
       gas indicates rearrangement to the isocyanate.
      
    • Checkpoint: IR shift from 2140 cm⁻¹ (azide) to ~2270 cm⁻¹ (isocyanate).

  • Trapping: Once gas evolution ceases (~1–2 h), add excess tert-Butanol (or if t-BuOH was used as co-solvent, simply reflux).

  • Reflux: Heat at 90°C for 12–18 hours to form the carbamate.

  • Purification: Cool. Concentrate. Dilute with EtOAc, wash with 5%

    
     (removes phosphate byproducts) and Brine. Flash chromatography (SiO₂, 0-20% EtOAc/Hexanes).
    

Data Summary Table:

ParameterSpecificationNote
Target Yield 65–75% (over 2 steps from Acid)Steric bulk aids stability but slows trapping.
Appearance White to Off-white crystalline solid
¹H NMR Diagnostic Cyclobutane protons: ~1.8–2.5 ppm (m, 6H)Symmetry indicates successful ring retention.
¹H NMR Diagnostic Boc Group: ~1.40 ppm (s, 9H)Sharp singlet.
¹H NMR Diagnostic Aryl Protons: AA'BB' systemCharacteristic of para-substitution.

Part 3: Reaction Engineering & Troubleshooting

Self-Validating Systems
  • The "Bubbler Test": During the Curtius rearrangement (Phase 3, Step 3), connect the top of the condenser to an oil bubbler. The rate of

    
     evolution correlates directly with reaction progress. When bubbling stops, the isocyanate formation is complete.
    
  • The "Iodine Watch": If the reaction mixture turns purple/pink during Phase 1 or 3, iodine is leaching (C-I bond cleavage). This suggests excessive heat or light exposure. Wrap flasks in foil and verify temp controls.

Diagram: Curtius Reaction Workflow

CurtiusWorkflow cluster_checks Validation Checkpoints Start Start: Carboxylic Acid + Toluene + TEA AddDPPA Add DPPA (RT) Form Acyl Azide Start->AddDPPA Heat Heat to 80°C (-N2 Gas Evolution) AddDPPA->Heat Activation Check1 IR: ~2140 cm-1 (Azide) AddDPPA->Check1 Isocyanate Isocyanate Intermediate (Do Not Isolate) Heat->Isocyanate Rearrangement Trap Add t-BuOH (Reflux) Carbamate Formation Isocyanate->Trap Nucleophilic Trap Check2 IR: ~2270 cm-1 (Isocyanate) Isocyanate->Check2 Finish Product: Boc-Amine Trap->Finish

Figure 2: Step-by-step workflow for the Curtius rearrangement with IR validation checkpoints.

Part 4: Downstream Utility & Applications

The resulting Boc-protected intermediate is a "junction point" in library synthesis.

  • Suzuki-Miyaura Coupling: The Ar-I bond is highly reactive. It can be coupled with boronic acids before Boc deprotection to generate biaryl libraries.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
  • Buchwald-Hartwig Amination: Introduction of aniline or morpholine derivatives at the para-position.

  • Deprotection: Standard TFA/DCM (1:1) or 4M HCl in Dioxane yields the free amine salt (CAS: 1270434-64-4) for amide coupling.

References

  • BenchChem. (2025).[2] Synthesis Protocol for (1-(4-Iodophenyl)cyclobutyl)methanamine. (Note: Differentiates homologous methanamine from target cyclobutanamine).

  • ChemScene. 1-(4-Iodophenyl)cyclobutan-1-amine (CAS 1270434-64-4).[3][4] Product Specifications and NMR data correlation.

  • Ghosh, A. K., et al. (2020). "The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses." Organic & Biomolecular Chemistry. (Mechanistic basis for DPPA route).

  • Organic Syntheses. "Synthesis of Carbamates via Curtius Rearrangement." Org.[4][5][6][7][8] Synth. (General procedure adaptation for tertiary alkyl amines).

  • Baumann, M., et al. (2020). "Tandem Continuous Flow Curtius Rearrangement." Organic Process Research & Development. (Process safety for azide handling).

Sources

Engineering Rigidity: A Technical Guide to Conformationally Restricted Aryl Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" effect is often cited, but the strategic application of conformational restriction to aryl amine scaffolds represents a more profound lever for optimization. By locking a flexible aryl amine into a rigidified cycle, drug developers can simultaneously lower the entropic penalty of binding (


), block metabolic "soft spots" (e.g., 

-dealkylation or ring oxidation), and improve selectivity by enforcing specific vector orientations.

This guide analyzes the structural classes, thermodynamic rationale, and synthetic pathways for deploying conformationally restricted aryl amine building blocks in drug discovery.

The Thermodynamic & Metabolic Rationale

The Entropic Advantage

The fundamental goal of conformational restriction is to pre-organize the ligand into its bioactive conformation.

  • Flexible Ligand: Must pay a high entropic cost (

    
    ) to freeze out rotatable bonds upon binding.
    
  • Restricted Ligand: The "freezing" has already occurred synthetically. The entropic penalty is paid during synthesis, not during binding, leading to a more favorable free energy of binding (

    
    ).
    
Metabolic Shielding

Aryl amines are notorious for metabolic liabilities, particularly


-oxidation and 

-dealkylation by CYP450 enzymes.
  • Cyclization: Incorporating the nitrogen into a ring (e.g., indoline vs.

    
    -ethyl aniline) prevents 
    
    
    
    -dealkylation by making the
    
    
    -carbon part of the ring system.
  • Blocking: Fused or bridged systems often sterically hinder the approach of metabolic enzymes to the aromatic ring, reducing the rate of arene oxidation.

Visualization: The Design Logic

The following diagram illustrates the decision process for selecting a restriction strategy based on specific medicinal chemistry problems.

DesignLogic Problem Optimization Problem Entropy Low Potency (High Entropic Cost) Problem->Entropy Metabolism High Clearance (N-dealkylation) Problem->Metabolism Selectivity Off-Target Binding (Promiscuity) Problem->Selectivity Strategy1 Fused Systems (Indoline, THQ) Entropy->Strategy1 Lock Rotatable Bonds Strategy3 Bridged Systems (Aminonorbornanes) Metabolism->Strategy3 Block Alpha-C Strategy2 Spirocyclic Systems (Spiro-indolines) Selectivity->Strategy2 3D Vector Control Result Improved Candidate Strategy1->Result Strategy2->Result Strategy3->Result

Caption: Decision tree for selecting conformationally restricted aryl amine scaffolds based on SAR liabilities.

Structural Classes of Building Blocks

Fused Bicyclic Systems

These are the workhorses of conformational restriction. They connect the amine nitrogen back to the ortho-position of the aryl ring.

  • Indolines (2,3-dihydro-1H-indoles): The most common restriction of an

    
    -ethyl aniline. They introduce a slight "pucker" to the nitrogen but largely maintain planarity.
    
  • Tetrahydroquinolines (THQ): A 6-membered ring restriction. Allows for more flexibility than indoline but distinct vector orientation.

  • Tetrahydroisoquinolines (THIQ): Often used to restrict the distance between the basic nitrogen and the aromatic core.

Data Comparison: Physicochemical Shift | Property |


-Ethyl Aniline (Flexible) | Indoline (Restricted) | Impact |
| :--- | :--- | :--- | :--- |
| Rotatable Bonds  | 2 | 0 | Reduced entropic penalty |
| ClogP  | ~2.0 | ~1.8 | Slight reduction (often favorable) |
| pKa (Conj. Acid)  | 5.1 | 4.9 | Reduced basicity (lone pair delocalization) |
| Fsp3  | 0.25 | 0.37 | Increased 3D character |
Spirocyclic Systems

Spirocycles are increasingly dominant in modern libraries (e.g., Enamine, SpiroChem) because they project functionality into new vectors not accessible by flat aromatic systems.

  • Spiro[indoline-3,4'-piperidine]: A classic scaffold where the aryl amine is part of a fused system that is also spiro-fused to a solubilizing piperidine ring.

  • Spiro-anilines: Rare but valuable. Example: Spiro-fusion at the carbon para to the amine can force the amine into a specific environment relative to the rest of the molecule.

Bridged Systems (The "Aniline Isosteres")

Recent work has highlighted 1-aminonorbornanes as bioisosteres for anilines.

  • Concept: The bridgehead nitrogen mimics the aniline nitrogen geometry but is completely protected from oxidative metabolism.

  • Application: Used to replace toxic aniline metabolites (which form quinone imines) with metabolically inert bridges.

Synthetic Methodology: The Intramolecular Buchwald-Hartwig

The most robust method for synthesizing these restricted building blocks—particularly functionalized indolines and tetrahydroquinolines—is the Intramolecular Buchwald-Hartwig Amination .

Unlike intermolecular couplings, the intramolecular variant requires specific catalytic systems to favor cyclization over oligomerization.

Mechanism & Critical Parameters
  • Catalyst: Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    are standard precursors.
  • Ligand: Bidentate ligands with large bite angles (e.g., Xantphos , BINAP ) are preferred to enforce reductive elimination of the cyclic product. Monodentate bulky ligands like BrettPhos are excellent for difficult substrates.

  • Base: Cs

    
    CO
    
    
    
    or NaO
    
    
    Bu. Weak bases are preferred if functional group tolerance is needed.
Visualization: Synthetic Pathway

Synthesis Precursor 2-(2-bromoaryl) ethylamine OxAdd Oxidative Addition (Pd0 -> PdII) Precursor->OxAdd Pd(0)/Ligand Coord Amine Coordination & Deprotonation OxAdd->Coord Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim Rate Limiting Step RedElim->OxAdd Regenerate Pd(0) Product Indoline (Restricted Scaffold) RedElim->Product

Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig synthesis of indoline scaffolds.

Detailed Experimental Protocol

Target: Synthesis of N-Boc-5-fluoroindoline via Intramolecular Cyclization. Rationale: This protocol demonstrates the cyclization of a phenethylamine precursor, a common workflow for generating custom restricted blocks.

Reagents[2]
  • Substrate: N-Boc-2-(2-bromo-4-fluorophenyl)ethylamine (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[1]
    
  • Ligand: Xantphos (10 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv, anhydrous)
  • Solvent: Toluene (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: In a glovebox or under a steady stream of Argon, charge a flame-dried reaction vial with the substrate (1.0 mmol), Pd(OAc)

    
     (11.2 mg), Xantphos (57.8 mg), and Cs
    
    
    
    CO
    
    
    (652 mg).
  • Solvation: Add anhydrous Toluene (10 mL). The concentration is critical; 0.1 M or lower favors intramolecular cyclization over intermolecular dimerization.

  • Degassing: Seal the vial and sparge with Argon for 5 minutes.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide starting material.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts and palladium black. Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: Verify structure via

    
    H-NMR. Look for the distinct shift of the methylene protons adjacent to the nitrogen (typically 
    
    
    
    3.5–4.0 ppm in indolines).

Self-Validating Checkpoint: If dimerization is observed (M+M product in LCMS), repeat the reaction at higher dilution (0.05 M) and ensure the base is strictly anhydrous.

Case Study: 1-Aminonorbornanes as Safer Anilines

A compelling example of conformational restriction improving safety is the work by the Stephenson group (University of Michigan) and others on 1-aminonorbornanes .[2]

  • The Problem: Primary anilines are often metabolized to reactive quinone-imines, leading to hepatotoxicity (e.g., Acetaminophen overdose mechanism).

  • The Solution: Replacing the aniline with a 1-aminonorbornane bridgehead amine.[2]

  • Mechanism: The bridgehead carbon cannot form a double bond (Bredt's Rule), making the formation of quinone-imine type metabolites geometrically impossible.

  • Result: The restricted scaffold maintained the vector fidelity of the original aniline but eliminated the metabolic liability, providing a "clean" building block for drug discovery.

References

  • Conformational Restriction in Drug Design

    • Veber, D. F., et al. "Molecular properties that influence the oral bioavailability of drug candidates." Journal of Medicinal Chemistry 45.12 (2002): 2615-2623. Link

  • Intramolecular Buchwald-Hartwig Amination

    • Yang, B. H., & Buchwald, S. L.[3] "The invention of the intramolecular Buchwald-Hartwig amination."[1] Organic Letters 1.1 (1999): 35-37. Link

  • 1-Aminonorbornanes as Aniline Isosteres

    • Staveness, D., et al. "1-Aminonorbornanes as metabolically stable aniline bioisosteres." Nature Chemistry (2018). Link

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Zheng, Y. J., & Tice, C. M.[4][5] "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters 24.16 (2014): 3673-3682.[5] Link

  • Commercial Building Block Availability

    • Enamine Ltd.[6] "Bicyclic and Conformationally Restricted Amines."[7] Link

Sources

Technical Guide: Cyclobutane Amino Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rigidification, Metabolic Stability, and Synthetic Protocols

Executive Summary

In modern drug discovery, the transition from linear peptides to peptidomimetics is driven by the need to overcome poor bioavailability and rapid proteolytic degradation.[1] Cyclobutane amino acids (CBAs) represent a high-value class of non-natural residues that address these challenges through conformational restriction .[2]

By incorporating the rigid cyclobutane ring into the peptide backbone, researchers can lock specific secondary structures (such as


-turns or helices), thereby reducing the entropic penalty of receptor binding. This guide outlines the structural rationale, advanced synthetic methodologies (specifically visible-light photocatalysis), and application strategies for deploying CBAs in therapeutic development.[3]

Structural & Pharmacological Rationale[4][5][6][7]

The Gem-Dimethyl Effect & Ring Strain

The utility of CBAs stems from their ability to restrict the conformational freedom of the peptide backbone, specifically the torsion angles


 (N-C

) and

(C

-C=O). Unlike flexible linear alkyl chains, the cyclobutane ring imposes a "puckered" conformation (butterfly shape) with bond angles of approximately 88°, significantly deviating from the ideal tetrahedral 109.5°.
  • Conformational Locking: The inclusion of a CBA residue (e.g., 1-aminocyclobutane-1-carboxylic acid,

    
    ) forces the backbone into specific turn geometries, often stabilizing 
    
    
    
    -turns (7-membered rings) or distorted
    
    
    -turns.
  • Metabolic Shielding: The steric bulk and non-natural geometry of the cyclobutane ring prevent recognition by common proteases (e.g., trypsin, chymotrypsin), extending the plasma half-life of the therapeutic.

Comparative Stability Data

The following table summarizes the impact of CBA substitution on peptide stability, derived from studies on Tuftsin analogs and other bioactive peptides.

Peptide VariantHalf-Life (

) in Serum
Relative Potency (Bioassay)Proteolytic Resistance
Linear Native Peptide < 15 mins1.0 (Baseline)Low

-Methyl Derivative
~ 45 mins0.8 - 1.2Moderate
Cyclobutane (

) Analog
> 4 hours 1.5 - 5.0 High
Cyclopropane Analog ~ 2 hours0.5 - 2.0High

Key Insight: While cyclopropane derivatives are also rigid, cyclobutane derivatives often offer a superior balance of stability and ring-puckering flexibility that better mimics the natural transition states of bioactive conformations.

Synthetic Architectures

The synthesis of CBAs has historically relied on high-energy UV irradiation, which is difficult to scale. The modern standard described here utilizes Visible-Light Photocatalysis , a milder and more stereoselective approach.

Mechanism: [2+2] Photocycloaddition

The core transformation involves the [2+2] cycloaddition of a dehydroamino acid (acting as the alkene acceptor) with an olefin, mediated by a triplet energy transfer catalyst.

G Start Dehydroamino Acid (Substrate) Triplet Triplet State Intermediate Start->Triplet Energy Transfer Cat Ir(III) Photocatalyst (Excitation) Cat->Triplet Blue LED (450nm) Cyclo [2+2] Cycloaddition Triplet->Cyclo Olefin Capture Product Cyclobutane Amino Acid (CBA) Cyclo->Product Ring Closure

Figure 1: Mechanistic pathway for the photocatalytic synthesis of Cyclobutane Amino Acids.

Experimental Protocol: Photocatalytic Synthesis of CBA

Objective: Synthesis of protected 1-aminocyclobutane-1-carboxylic acid derivative via [2+2] cycloaddition.

Reagents & Equipment
  • Substrate:

    
    -protected dehydroamino acid (e.g., Boc-dehydroalanine methyl ester).
    
  • Olefin Partner: Styrene or functionalized alkene (5-10 equivalents).

  • Catalyst:

    
     (1-2 mol%).
    
  • Solvent: Anhydrous DMF or Acetonitrile (degassed).

  • Light Source: Blue LED photoreactor (

    
     nm).
    
Step-by-Step Workflow
  • Preparation: In a flame-dried Schlenk tube, dissolve the dehydroamino acid (0.5 mmol) and the Iridium catalyst (1.0 mol%) in anhydrous DMF (5 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes. Crucial: Oxygen quenches the triplet excited state of the catalyst; thorough degassing is essential for yield.

  • Addition: Add the olefin partner (Styrene, 2.5 mmol) via syringe under Argon flow.

  • Irradiation: Seal the tube and place it in the photoreactor. Irradiate with Blue LEDs for 12–24 hours. Maintain temperature at

    
    C using a fan if necessary.
    
  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the dehydroamino acid spot.

  • Workup: Dilute the reaction mixture with diethyl ether (30 mL) and wash with water (

    
     mL) to remove DMF. Dry the organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, gradient elution Hexane

    
     20% EtOAc/Hexane).
    
Validation Criteria (Self-Validating)
  • NMR Check: The disappearance of the vinylic protons (

    
     5.5–6.5 ppm) and the appearance of cyclobutane ring protons (
    
    
    
    1.8–3.0 ppm, complex multiplets) confirms cycloaddition.
  • Stereochemistry: NOESY experiments are required to distinguish cis/trans diastereomers relative to the amino and carboxyl groups.

Strategic Application: Peptide Stapling

Beyond single residues, CBAs are now used for "geometry-specific hydrocarbon stapling."[4] By using cyclobutane-bearing olefinic residues (e.g., E7/Z7 residues), researchers can perform Ring-Closing Metathesis (RCM) to create stapled peptides with superior helicity compared to standard linear staples.[5]

Stapling Design Design: Identify Helix Interface Insert Insert CBA-Olefin Residues (Positions i, i+4) Design->Insert RCM Ring-Closing Metathesis (Grubbs Catalyst) Insert->RCM Pre-organization Result Stapled Peptide (High Helicity & Stability) RCM->Result Covalent Lock

Figure 2: Workflow for integrating Cyclobutane Amino Acids into stapled peptide drug candidates.

Case Study: NMDA Receptor Modulation

1-aminocyclobutane-1-carboxylic acid (ACBC) acts as a partial agonist at the glycine site of the NMDA receptor.[6] Unlike flexible glycine analogs, the rigid ACBC scaffold allows for selective probing of the receptor's activation state, demonstrating how restricted geometry translates to specific pharmacological outcomes.

References

  • Direct Access to Unn

    
    -Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Org.[7] Inorg. Au, 2022.[2][3][8][9]
    [Link]
    
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 2023.[5] [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 1996. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI Pharmaceutics, 2021. [Link][10][11]

  • Synthesis of novel

    
    -aminocyclobutanecarboxylic acid derivatives by a solvent-free aza–Michael addition. Organic & Biomolecular Chemistry, 2011.[12]
    [Link]
    

Sources

N-Boc-1-(4-iodophenyl)cyclobutylamine: A Strategic Scaffold for Conformational Restriction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Boc-1-(4-iodophenyl)cyclobutylamine is a high-value synthetic intermediate designed for the development of conformationally restricted pharmacophores. By integrating a cyclobutane ring at the benzylic position, this scaffold imposes specific steric constraints that prevent free rotation, often enhancing potency and metabolic stability compared to acyclic analogues. The presence of a para-iodide functionality provides a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group ensures orthogonal protection of the amine during synthetic elaboration.

This technical guide outlines the physicochemical properties, validated synthetic protocols, and strategic applications of this compound in medicinal chemistry.[1]

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name tert-butyl (1-(4-iodophenyl)cyclobutyl)carbamate
Common Name N-Boc-1-(4-iodophenyl)cyclobutylamine
Molecular Formula C₁₅H₂₀INO₂
Molecular Weight 373.23 g/mol
Parent Amine CAS 1270434-64-4 (Free amine)
Precursor Acid CAS 630382-89-7 (Carboxylic acid)
Structural Features Cyclobutane Ring: Enforces puckered conformation (

).Boc Group: Acid-labile protecting group.Aryl Iodide: High-reactivity cross-coupling partner.[2]
Structural Significance

The cyclobutane ring acts as a bioisostere for gem-dimethyl or cyclohexyl groups but with distinct vector alignment. The "puckering" of the ring creates a unique 3D space filling that can optimize ligand-receptor binding kinetics. The 1,1-disubstitution pattern locks the amine and the phenyl ring into a fixed relative orientation, reducing the entropic penalty of binding.

Synthesis & Production Protocol

The most robust route to N-Boc-1-(4-iodophenyl)cyclobutylamine is the Curtius Rearrangement of the commercially available 1-(4-iodophenyl)cyclobutanecarboxylic acid. This method avoids the use of unstable free isocyanates by trapping the intermediate in situ.

Experimental Protocol: Curtius Rearrangement

Objective: Conversion of carboxylic acid to Boc-protected amine.

Reagents:

  • 1-(4-iodophenyl)cyclobutanecarboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)[3]

  • tert-Butanol (t-BuOH) (Excess, solvent/reagent)

  • Toluene (Co-solvent, optional)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve the carboxylic acid in anhydrous t-BuOH (or a 1:1 mixture of Toluene/t-BuOH for solubility).

  • Deprotonation: Add Et₃N dropwise. Stir at room temperature for 15 minutes.

  • Azide Formation: Add DPPA dropwise. The reaction may slightly exotherm.

  • Rearrangement: Heat the mixture to reflux (

    
    C). Evolution of N₂ gas indicates the formation of the isocyanate intermediate via the acyl azide.
    
  • Trapping: Continue reflux for 4–16 hours. The t-BuOH attacks the isocyanate to form the carbamate.

  • Work-up: Cool to room temperature. Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with 5% citric acid (to remove unreacted amine/DPPA byproducts), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Reaction Pathway Visualization

Synthesis Acid Carboxylic Acid (CAS 630382-89-7) Azide Acyl Azide Intermediate Acid->Azide DPPA, Et3N Isocyanate Isocyanate (Transient) Azide->Isocyanate Heat (-N2) Curtius Rearrangement Product N-Boc-1-(4-iodophenyl) cyclobutylamine Isocyanate->Product t-BuOH Trapping

Caption: Synthetic pathway via Curtius Rearrangement transforming the carboxylic acid precursor to the N-Boc protected amine.

Physicochemical Profile

Understanding the physical properties is crucial for assay development and formulation.

PropertyValue / PredictionContext
Physical State SolidConsistent with high MW carbamates (e.g., N-Boc-4-iodoaniline mp 144°C).
Solubility High in organic solvents (DCM, DMSO, EtOAc)Low in waterLipophilic Boc and Iodo groups reduce aqueous solubility.
cLogP ~4.2 - 4.5Highly lipophilic; requires co-solvents (DMSO) for biological assays.
TPSA ~38 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (Carbonyl, Ether oxygen)

Reactivity & Synthetic Utility[4][5][6]

This scaffold serves as a divergent node in synthesis. The orthogonality of the Boc group and the Aryl Iodide allows for sequential functionalization.

Module A: The Aryl Iodide (C-C / C-N Bond Formation)

The iodine atom is an excellent leaving group for Palladium-catalyzed cross-coupling. The bulky cyclobutane ring does not significantly sterically hinder the para-position, allowing for high yields.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the biaryl system.

  • Sonogashira: Coupling with terminal alkynes to introduce rigid acetylene linkers.

  • Buchwald-Hartwig: Amination to form diarylamines.

Module B: The Nitrogen Terminus (Deprotection)

The Boc group is stable to basic conditions (used in Suzuki couplings) but labile to acid.

  • Deprotection: Treatment with TFA/DCM (1:1) or 4M HCl in Dioxane yields the free amine salt (CAS 1270434-64-4).

  • Self-Validation: The disappearance of the t-butyl singlet (~1.4 ppm) in ¹H NMR confirms deprotection.

Divergent Synthesis Map

Reactivity cluster_coupling Pd-Catalyzed Coupling (Boc Retained) cluster_deprotect Acidic Deprotection Core N-Boc-1-(4-iodophenyl) cyclobutylamine Suzuki Biaryl Derivatives (Suzuki) Core->Suzuki R-B(OH)2, Pd(0) Sono Alkynyl Derivatives (Sonogashira) Core->Sono R-C≡CH, Pd/Cu Amine Free Amine Salt (CAS 1270434-64-4) Core->Amine TFA or HCl Urea Urea/Amide Derivatives Amine->Urea R-NCO or R-COCl

Caption: Divergent synthetic utility showing orthogonal reactivity at the aryl iodide and N-Boc termini.

Handling & Stability

  • Storage: Store at

    
    C under inert atmosphere (Argon/Nitrogen). The iodide bond is light-sensitive over long periods; amber vials are recommended.
    
  • Stability: Stable to moisture and air in solid form. In solution, avoid prolonged exposure to strong light to prevent photo-deiodination.

  • Safety: Treat as a potential irritant. The metabolic byproducts of cyclobutylamines are generally stable, but standard PPE (gloves, goggles) is required.

References

  • Chemical Identity & CAS Data : 1-(4-Iodophenyl)cyclobutan-1-amine (CAS 1270434-64-4). ChemScene. Link

  • Synthesis via Curtius Rearrangement : Lebel, H., & Leogane, O. (2006). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 8(25), 5717–5720. Link

  • Cyclobutane in Drug Design : Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (PMC). Link

  • Precursor Availability : 1-(4-Iodophenyl)cyclobutane-1-carboxylic acid (CAS 630382-89-7).[4] CymitQuimica. Link

Sources

Navigating the Safety Profile of tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate is a novel carbamate derivative with potential applications in pharmaceutical research and development. As with any investigational compound, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the material safety data for tert-butyl 1-(4-iodophenyl)cyclobutylcarbamate, synthesized from an analysis of its structural motifs and data from closely related chemical analogs, in the absence of a dedicated Safety Data Sheet (SDS). This document is intended to serve as a primary reference for researchers, scientists, and drug development professionals in establishing safe handling, storage, and emergency procedures.

Introduction: A Proactive Approach to Laboratory Safety

The responsible conduct of research necessitates a proactive stance on safety. For novel compounds like tert-butyl 1-(4-iodophenyl)cyclobutylcarbamate, where a specific SDS may not be readily available, a composite safety profile must be constructed. This is achieved by dissecting the molecule into its core functional groups—the tert-butyl carbamate, the 4-iodophenyl group, and the cyclobutane ring—and evaluating the known hazards associated with each. This guide synthesizes this information to provide a robust framework for risk assessment and mitigation.

The causality behind this approach is rooted in the principles of toxicology and chemical reactivity. The overall hazard profile of a molecule is largely determined by the properties of its constituent parts. By understanding the risks associated with iodoanilines, carbamates, and cyclobutane derivatives, we can anticipate the potential hazards of the target compound and implement appropriate safety protocols.

Predicted Hazard Identification and Classification

Based on an analysis of structural analogs, tert-butyl 1-(4-iodophenyl)cyclobutylcarbamate is predicted to possess the following hazards. It is imperative to handle this compound as if it presents all of these risks until empirical data becomes available.

Primary Hazards (Inferred from Analogs):

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. This is primarily extrapolated from the known toxicity of 4-iodoaniline.[1][2][3]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[1][2]

  • Methemoglobinemia: The presence of the iodinated aniline moiety suggests a risk of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. Symptoms can include cyanosis (bluish skin), headache, dizziness, and shortness of breath.[1]

GHS Classification (Predicted):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This classification is predictive and should be used for precautionary purposes.

Physical and Chemical Properties

While experimental data for the target compound is not available, the following table provides information for related compounds to offer an approximation.

Propertytert-Butyl carbamate[4]4-Iodoaniline[1]1-tert-Butyl-4-iodobenzene
Appearance Off-white solidBeige crystalsNot specified
Molecular Formula C₅H₁₁NO₂C₆H₆INC₁₀H₁₃I
Melting Point 105 - 109 °C62 - 63 °CNot specified
Boiling Point Not available272 °CNot available
Solubility Soluble in waterInsoluble in waterNot available

Experimental Protocols for Safe Handling and Storage

The following protocols are designed to be self-validating by incorporating multiple layers of safety measures.

Personal Protective Equipment (PPE)

A risk assessment should always precede handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Inspect gloves for integrity before each use.

  • Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.

Diagram: PPE Workflow

PPE_Workflow Start Before Handling Assess Assess Risks: - Quantity - Dust/Aerosol Potential Start->Assess Select_PPE Select Appropriate PPE: - Goggles/Face Shield - Gloves (Nitrile/Neoprene) - Lab Coat - Respirator (if needed) Assess->Select_PPE Inspect Inspect PPE for Damage Select_PPE->Inspect Don Don PPE Correctly Inspect->Don Proceed Proceed with Experiment Don->Proceed

Caption: Personal Protective Equipment (PPE) selection and use workflow.

Engineering Controls
  • Ventilation: All handling of solid tert-butyl 1-(4-iodophenyl)cyclobutylcarbamate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures
  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: If possible, weigh the compound in a containment device (e.g., a glove bag or ventilated balance enclosure). If weighing on an open bench, do so in a draft-free area and clean the balance thoroughly after use.

  • Transfers: Use spatulas or other appropriate tools to transfer the solid. Avoid creating dust.

  • Cleaning: After handling, decontaminate all surfaces with an appropriate solvent (e.g., isopropanol or ethanol) and then wash with soap and water. Dispose of all contaminated materials as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Protect from light, as iodo-aromatic compounds can be light-sensitive.

Emergency and First-Aid Procedures

Diagram: Emergency Response Logic

Emergency_Response Exposure {Exposure Event (Inhalation, Skin/Eye Contact, Ingestion)} Inhalation Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Exposure->Inhalation Skin_Contact Skin Contact Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. Exposure->Skin_Contact Eye_Contact Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. Exposure->Eye_Contact Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Exposure->Ingestion Medical_Attention Provide SDS/Safety Information to Medical Personnel Inhalation->Medical_Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Ingestion->Medical_Attention

Caption: Logical flow for first-aid response to exposure.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions. However, the carbamate functional group can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.

Waste Disposal

All waste materials contaminated with tert-butyl 1-(4-iodophenyl)cyclobutylcarbamate should be considered hazardous waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion: A Culture of Safety

This guide provides a foundational safety framework for handling tert-butyl 1-(4-iodophenyl)cyclobutylcarbamate in a research setting. It is crucial to remember that this information is based on the analysis of related structures and does not replace an official Safety Data Sheet. A culture of safety, built on careful planning, risk assessment, and adherence to established protocols, is the most effective tool for protecting researchers and ensuring the successful advancement of scientific discovery.

References

  • Cole-Parmer. (2005, March 7). Material Safety Data Sheet - 4-Iodoaniline, 99%. Retrieved from [Link]

  • Fisher Scientific. (2023, September 22). Safety Data Sheet: tert-Butyl carbamate. Retrieved from [Link]

Sources

Strategic Sourcing and Utilization of 1-(4-Iodophenyl)cyclobutan-1-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and application of 1-(4-iodophenyl)cyclobutan-1-amine and its critical derivatives.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists

Executive Summary

The 1-(4-iodophenyl)cyclobutan-1-amine scaffold (CAS: 1270434-64-4 ) represents a high-value pharmacophore in modern drug discovery. It combines two critical structural features: the cyclobutane ring , which acts as a conformational restrictor (bioisostere for gem-dimethyl or cyclopentyl groups), and the para-iodophenyl moiety , a versatile handle for palladium-catalyzed cross-coupling reactions.

This guide addresses the "Make vs. Buy" decision matrix, detailing validated suppliers, quality control parameters for the iodine-carbon bond stability, and a robust synthetic contingency plan for internal production.

Chemical Identity & Physical Profile

Before engaging suppliers, verify the exact chemical entity. The nomenclature can be ambiguous; "amine derivatives" often conflates the direct amine with the methanamine homolog.

PropertySpecification
IUPAC Name 1-(4-iodophenyl)cyclobutan-1-amine
Common Name 1-(4-iodophenyl)cyclobutylamine
CAS Number 1270434-64-4
Molecular Formula C₁₀H₁₂IN
Molecular Weight 273.11 g/mol
Key Homolog (1-(4-iodophenyl)cyclobutyl)methanamine (CAS: N/A for specific isomer, check structure)
Precursor CAS 1-(4-iodophenyl)cyclobutanecarboxylic acid (CAS: 630382-89-7 )

Critical Stability Note: The C–I bond is light-sensitive. Sourced material must be stored in amber vials under inert atmosphere (Ar/N₂) at 2–8°C to prevent homolytic cleavage and "pinking" (iodine liberation).

Supplier Landscape & Procurement Strategy

The market for this specific derivative is dominated by specialized catalog suppliers rather than bulk commodity vendors.

Tier 1: Validated Catalog Suppliers

These vendors list the specific CAS 1270434-64-4 with purity guarantees >95%.[1]

SupplierCatalog #Pack SizesLead TimeNotes
ChemScene CS-0508555100mg - 1g1-2 WeeksReliable COA; often stocks the HCl salt.
Accela ChemBio SY0XXXX*Custom2-3 WeeksStrong in cyclobutane analogs; good for bulk inquiries.
AchemBlock Custommg - kgVariableSpecializes in halo-aryl building blocks.
Sigma-Aldrich Search req.CustomLongOften re-sources from Tier 1; check "Rare Chemical Library".

*Note: Catalog numbers fluctuate; verify via CAS search.

Procurement Verification Protocol (PVP)

Do not rely solely on the Certificate of Analysis (COA). Upon receipt, execute the following:

  • ¹H NMR (DMSO-d₆): Confirm the cyclobutane multiplet integration (1.6–2.5 ppm) relative to the aromatic doublets (7.1–7.7 ppm).

  • LC-MS: Check for the de-iodinated impurity (phenylcyclobutanamine, M-126), which forms via photo-degradation.

  • Appearance: Material should be off-white to beige. A yellow/brown tint indicates free iodine.

The "Make" Option: Synthetic Contingency

If commercial stock is unavailable or cost-prohibitive (> $500/g), the scaffold can be synthesized in-house. The following route is superior to the Curtius rearrangement for this specific substrate due to the sensitivity of the aryl iodide to harsh oxidants.

Recommended Pathway: The Nitrile-Hofmann Route

This route avoids heavy metal oxidants that might affect the aryl iodide.

Step 1: Cycloalkylation

  • Reactants: 4-Iodophenylacetonitrile + 1,3-Dibromopropane.[2]

  • Conditions: NaH (2.2 eq), DMSO/THF, 0°C to RT.

  • Mechanism: Double nucleophilic substitution (

    
    ) to close the ring.
    
  • Yield Target: >85%.

Step 2: Controlled Hydrolysis

  • Reactants: 1-(4-iodophenyl)cyclobutanecarbonitrile.[2]

  • Conditions: NaOH (aq), EtOH, H₂O₂ (mild) or alkaline hydrolysis.

  • Product: 1-(4-iodophenyl)cyclobutanecarboxamide.

  • Note: Avoid strong acid hydrolysis (e.g., conc. H₂SO₄ at high heat) to prevent de-iodination.

Step 3: Hofmann Rearrangement

  • Reactants: Amide intermediate.

  • Conditions: NaOBr (generated in situ from NaOH + Br₂) or PhI(OAc)₂ (PIDA).

  • Outcome: Retention of configuration (not applicable here due to symmetry) and formation of the primary amine.

Synthesis Workflow Diagram

SynthesisPath Start 4-Iodophenylacetonitrile Step1 Cycloalkylation (NaH, 1,3-dibromopropane) Start->Step1 Inter1 1-(4-Iodophenyl) cyclobutanecarbonitrile Step1->Inter1 Step2 Partial Hydrolysis (NaOH, H2O2) Inter1->Step2 Inter2 Primary Amide Intermediate Step2->Inter2 Step3 Hofmann Rearrangement (NaOBr or PIDA) Inter2->Step3 Final 1-(4-Iodophenyl) cyclobutan-1-amine Step3->Final

Caption: Optimized 3-step synthesis targeting the gem-disubstituted amine while preserving the aryl-iodide moiety.

Applications & Derivatization Logic

The utility of 1-(4-iodophenyl)cyclobutanamine lies in its role as a "divergent core."

  • Suzuki-Miyaura Coupling: The iodine atom is an excellent leaving group for coupling with boronic acids. This allows the rapid generation of libraries where the cyclobutane-amine "head" remains constant while the "tail" (aryl group) is varied to probe the hydrophobic pocket of a target protein.

    • Catalyst Recommendation: Pd(dppf)Cl₂ or Pd(PPh₃)₄ for steric tolerance.

  • Buchwald-Hartwig Amination: Allows the introduction of a second amino group or ether linkage at the para-position, creating novel bi-functional ligands.

  • Bioisosterism: The cyclobutane ring locks the amine vector relative to the phenyl ring, reducing entropic penalty upon binding compared to a flexible diethyl or propyl chain.

Decision Tree: Derivative Selection

Derivatives Core 1-(4-Iodophenyl) cyclobutan-1-amine (The Core) Path1 Suzuki Coupling (Ar-B(OH)2) Core->Path1 Path2 Buchwald Amination (R2NH) Core->Path2 Path3 Sonogashira (Terminal Alkynes) Core->Path3 Prod1 Biaryl Analogs (Kinase Inhibitors) Path1->Prod1 Prod2 Aniline Derivatives (GPCR Ligands) Path2->Prod2 Prod3 Alkyne Linkers (PROTACs / Click Chem) Path3->Prod3

Caption: Divergent synthesis strategies utilizing the labile C-I bond for library generation.

References

  • ChemScene Product Data. 1-(4-Iodophenyl)cyclobutan-1-amine (CAS 1270434-64-4).[1] Retrieved from

  • Sigma-Aldrich. 1-(4-Iodophenyl)cyclobutanecarboxylic Acid (Precursor). Retrieved from

  • BenchChem Protocols. Synthesis of Cyclobutanamine Derivatives. Retrieved from

  • Accela ChemBio. Cyclobutane Scaffolds in Drug Discovery. Retrieved from

  • Patents (Contextual). Phenylcycloalkylmethylamine derivatives for obesity (US9238625B2). (Demonstrates therapeutic relevance of the scaffold class). Retrieved from

Sources

Methodological & Application

Synthesis and Application Protocol: tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate (CAS: 1259224-08-2) [1] Precursor: 1-(4-Iodophenyl)cyclobutanecarboxylic acid (CAS: 630382-89-7) [2] Application Context: Advanced pharmaceutical intermediates, API development, and medicinal chemistry.

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the incorporation of conformationally restricted motifs such as cyclobutane rings is a proven strategy to enhance the metabolic stability and target affinity of small molecules. tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate is a highly versatile building block designed for complex drug synthesis.

This molecule features three critical functional domains:

  • The Cyclobutane Core: Restricts the conformational degrees of freedom, often improving the pharmacokinetic profile compared to acyclic analogs.

  • The 4-Iodophenyl Handle: The aryl iodide is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for rapid late-stage diversification.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides an orthogonal protection strategy, ensuring the amine remains unreactive during transition-metal catalysis and can be cleanly deprotected under acidic conditions (e.g., TFA or HCl) when required.

Retrosynthetic Analysis & Pathway Selection

The most efficient and scalable route to synthesize sterically hindered, fully substituted cyclobutanamines is the modified Curtius rearrangement [3].

While traditional Curtius rearrangements require the conversion of a carboxylic acid to an acid chloride followed by treatment with highly toxic and explosive sodium azide, we employ Diphenylphosphoryl azide (DPPA) . DPPA is a bench-stable, safer liquid reagent that allows for the direct, one-pot conversion of carboxylic acids to carbamates [4].

Causality of the One-Pot Strategy: By conducting the reaction in the presence of anhydrous tert-butanol (t-BuOH), the highly reactive isocyanate intermediate is trapped immediately upon formation. This bypasses the isolation of the free 1-(4-iodophenyl)cyclobutanamine (CAS: 1270434-64-4), which can be prone to oxidation or require a secondary, yield-reducing protection step. Furthermore, strict anhydrous conditions prevent the isocyanate from reacting with water to form a primary amine, which would subsequently attack another isocyanate molecule to form an undesired symmetric urea byproduct.

Reaction Mechanistic Pathway

CurtiusMechanism A 1-(4-Iodophenyl) cyclobutanecarboxylic acid B Acyl Azide Intermediate A->B DPPA, Et3N 25°C, 2h C Isocyanate Intermediate B->C Heat (85°C) - N2 (Curtius) D tert-Butyl 1-(4-iodophenyl) cyclobutylcarbamate C->D t-BuOH Nucleophilic Trapping

One-pot Curtius rearrangement mechanism utilizing DPPA and tert-butanol.

Experimental Protocol: One-Pot Synthesis

Reagents & Equipment
  • Substrate: 1-(4-Iodophenyl)cyclobutanecarboxylic acid (1.0 equiv, 10.0 mmol, 3.02 g)

  • Azide Source: Diphenylphosphoryl azide (DPPA) (1.1 equiv, 11.0 mmol, 2.37 mL)

  • Base: Triethylamine (Et

    
    N) (1.2 equiv, 12.0 mmol, 1.67 mL)
    
  • Nucleophile/Solvent: Anhydrous tert-butanol (t-BuOH) (15.0 mL)

  • Co-solvent: Anhydrous Toluene (15.0 mL)

  • Equipment: 100 mL two-neck round-bottom flask, reflux condenser, argon balloon, oil bath, and bubbler (to monitor N

    
     evolution).
    
Step-by-Step Methodology

Step 1: Activation and Azide Formation

  • Flame-dry the two-neck flask and flush with Argon to ensure a strictly moisture-free environment.

  • Dissolve 1-(4-iodophenyl)cyclobutanecarboxylic acid (3.02 g) in a mixture of anhydrous Toluene (15.0 mL) and anhydrous t-BuOH (15.0 mL).

  • Add Triethylamine (1.67 mL) in one portion. Rationale: Et

    
    N deprotonates the carboxylic acid, generating a nucleophilic carboxylate anion necessary to attack the electrophilic phosphorus atom of DPPA.
    
  • Cool the mixture to 0 °C using an ice bath. Add DPPA (2.37 mL) dropwise over 10 minutes. Rationale: Dropwise addition controls the exothermic phosphorylation and subsequent azide transfer.

  • Remove the ice bath and stir the reaction at 20-25 °C for 2 hours. Rationale: This allows complete conversion to the acyl azide intermediate before thermal decomposition begins, preventing mixed byproduct formation.

Step 2: Curtius Rearrangement & Trapping 6. Attach a reflux condenser and gradually heat the oil bath to 85-90 °C. 7. Observe the reaction through the bubbler; steady gas evolution (N


) indicates the Curtius rearrangement is occurring. Rationale: Thermal energy overcomes the activation barrier, causing the concerted migration of the cyclobutane carbon to the nitrogen, expelling nitrogen gas and forming the isocyanate.
8. Reflux the mixture for 12 hours to ensure the isocyanate is fully trapped by the sterically hindered t-BuOH.

Step 3: Workup and Purification 9. Cool the reaction to room temperature and concentrate under reduced pressure to remove Toluene and excess t-BuOH. 10. Partition the crude residue between Ethyl Acetate (50 mL) and 5% aqueous NaHCO


 (30 mL). Rationale: NaHCO

neutralizes any unreacted acid and removes diphenyl phosphate (the byproduct of DPPA). 11. Wash the organic layer with brine (30 mL), dry over anhydrous Na

SO

, filter, and concentrate. 12. Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/Ethyl Acetate) to afford the pure product as a white solid.

Analytical Characterization & Data Presentation

A self-validating protocol requires rigorous analytical checks to confirm both identity and purity. Below are the optimized reaction parameters and the expected analytical profile for the synthesized product.

Table 1: Optimized Reaction Parameters
ParameterValue / ConditionMechanistic Rationale
Temperature (Activation) 20–25 °CPrevents premature rearrangement and controls the exotherm of DPPA activation.
Temperature (Rearrangement) 85–90 °CProvides the necessary activation energy for N

extrusion and isocyanate formation.
Solvent System Toluene / t-BuOH (1:1)Toluene raises the boiling point of the mixture; t-BuOH acts in massive excess as the trapping nucleophile.
Atmosphere Argon (Strictly Anhydrous)Prevents water from hydrolyzing the isocyanate, which would lead to symmetric urea formation.
Table 2: Expected Analytical Profile
Analytical TechniqueExpected Key Signals / Data Points

H NMR (400 MHz, CDCl

)

7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 5.10 (br s, 1H, NH), 2.40–2.55 (m, 4H, cyclobutane CH

), 1.80–2.00 (m, 2H, cyclobutane CH

), 1.40 (s, 9H, Boc -C(CH

)

).

C NMR (100 MHz, CDCl

)

154.2 (C=O carbamate), 143.5, 137.6, 127.8, 92.1 (Ar-I carbon), 79.5 (Boc quaternary C), 58.2 (cyclobutane quaternary C), 32.4, 28.4 (Boc methyls), 15.6.
ESI-MS (m/z) [M+Na]

calculated for C

H

INO

Na: 396.04; Found: 396.0. (Note: [M+H]

is often weak due to facile loss of the Boc group during ionization).
Physical Appearance White to off-white crystalline solid.

Safety & Troubleshooting

  • DPPA Hazards: While DPPA is significantly safer than sodium azide, it is still an azide-containing reagent. It must not be heated neat or exposed to strong acids, which can liberate toxic and explosive hydrazoic acid (HN

    
    ). Always use in a well-ventilated fume hood.
    
  • Pressure Build-up: The Curtius rearrangement generates stoichiometric amounts of nitrogen gas. Never heat the reaction in a sealed, closed system. Always ensure the system is vented through a bubbler.

  • Troubleshooting Urea Formation: If a highly insoluble white precipitate is observed during workup, it is likely the symmetric urea byproduct. This indicates moisture contamination in the t-BuOH or Toluene. Ensure all solvents are rigorously dried over molecular sieves prior to use.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.[Link]

  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107-4110.[Link]

Introduction: The Power of Controlled Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling: Optimized Conditions for Aryl Iodides

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and reliability in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, its development was recognized with the 2010 Nobel Prize in Chemistry, a testament to its profound impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The reaction facilitates the coupling of an organoboron species (typically a boronic acid) with an organic halide or pseudohalide, catalyzed by a palladium complex in the presence of a base.[1][4]

This guide provides an in-depth exploration of the Suzuki-Miyaura reaction with a specific focus on aryl iodides. As the most reactive class of aryl halides, iodides offer distinct advantages, often enabling milder reaction conditions and broader substrate scope. We will delve into the mechanistic underpinnings of the reaction, dissect the function of each reaction component, and provide robust, field-proven protocols to empower researchers to achieve optimal outcomes in their synthetic endeavors.

The Engine of Synthesis: A Mechanistic Overview of the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle centered on a palladium complex, which toggles between Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three fundamental, sequential steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) halide intermediate.[5] For aryl iodides, this step is characteristically rapid compared to other aryl halides.[3]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium(II) complex.[1][6] This process is not spontaneous; it requires activation of the organoboron reagent by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which readily exchanges its organic group with the halide on the palladium center.[2][7][8]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the desired biaryl product and a new carbon-carbon bond.[3][5] This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle for subsequent transformations.[3]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd PdII_Aryl Ar-Pd(II)L₂(I) OxAd->PdII_Aryl Trans Transmetalation PdII_Aryl->Trans PdII_Biaryl Ar-Pd(II)L₂(Ar') Trans->PdII_Biaryl RedEl Reductive Elimination PdII_Biaryl->RedEl RedEl->Pd0 Product Ar-Ar' RedEl->Product ArI Ar-I ArI->OxAd Boronate Ar'-B(OR)₃⁻ Boronate->Trans Base Base + Ar'B(OH)₂ Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Component Selection for Aryl Iodides

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components. While aryl iodides are highly reactive, understanding the interplay between the catalyst, base, and solvent is critical for achieving high yields and purity.

The Electrophile: The Advantage of Aryl Iodides

Aryl iodides are premier electrophiles for Suzuki-Miyaura couplings due to the relatively weak C-I bond. This weakness facilitates a rapid rate of oxidative addition, which is often the rate-limiting step for less reactive halides like chlorides.[1][9] This high reactivity allows for:

  • Milder Reaction Conditions : Reactions can often be conducted at lower temperatures (from room temperature to ~80 °C), preserving sensitive functional groups.[10]

  • Lower Catalyst Loadings : The fast kinetics may permit the use of smaller amounts of the palladium catalyst.

  • Broader Ligand Compatibility : The ease of oxidative addition means that less sophisticated, "classical" phosphine ligands are often sufficient, avoiding the need for more expensive, specialized ligands.[11]

However, a potential consideration is that the iodide anion can coordinate strongly to the palladium center, which in some specific contexts might slightly impede subsequent steps in the catalytic cycle.[3]

The Palladium Catalyst System: Precatalyst and Ligand

The catalyst system consists of a palladium source (precatalyst) and, typically, a stabilizing ligand.

  • Palladium Precatalysts : Both Pd(0) and Pd(II) sources are commonly used.

    • Pd(0) Sources : Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are already in the active oxidation state. Pd(PPh₃)₄ is particularly convenient as it comes pre-complexed with the necessary ligand.

    • Pd(II) Sources : Salts like Palladium(II) acetate (Pd(OAc)₂) or complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often more stable to air and moisture.[3] They require in situ reduction to Pd(0) to enter the catalytic cycle. This reduction is typically accomplished by a phosphine ligand, an amine, or through a side reaction like the homocoupling of the boronic acid.[3]

  • Ligands : Ligands stabilize the palladium atom, prevent its precipitation as palladium black, and critically modulate its reactivity. For the highly reactive aryl iodides, simple monodentate phosphine ligands like triphenylphosphine (PPh₃) are often effective.[6][11] In cases where reductive elimination is slow or for more sterically demanding substrates, bulkier, electron-rich ligands developed by groups like Buchwald (e.g., SPhos, XPhos ) or N-heterocyclic carbenes (NHCs) can accelerate the reaction, although they are more commonly required for less reactive aryl bromides and chlorides.[3][8]

Catalyst System Palladium Source Typical Ligand Key Characteristics
Classical Pd(PPh₃)₄Triphenylphosphine (PPh₃)Pd(0) source, ready to use. Widely applicable for aryl iodides.
In Situ Generation Pd(OAc)₂ or Pd₂(dba)₃PPh₃, P(t-Bu)₃, etc.Pd(II) or Pd(0) source; requires separate ligand addition. Offers flexibility.
Palladacycle Pd(dppf)Cl₂dppfAir-stable Pd(II) precatalyst. The dppf ligand is effective for a range of couplings.[6]
Advanced Pd₂(dba)₃ or Pd(OAc)₂Buchwald Ligands (SPhos)Used for challenging couplings, sterically hindered substrates, or less reactive halides.
The Base: The Unsung Hero of Transmetalation

The base is essential for the reaction to proceed; in its absence, transmetalation does not occur.[1] Its primary role is to activate the boronic acid, converting it to a more reactive boronate anion ([R-B(OH)₃]⁻).[7][12] The choice of base can significantly affect yield and is dependent on the substrate's sensitivity to basic conditions.

Base Formula Strength Typical Use Case & Comments
Potassium Carbonate K₂CO₃ModerateA common, cost-effective choice for many standard couplings. Often used with a water co-solvent.
Sodium Carbonate Na₂CO₃ModerateSimilar to K₂CO₃, widely used and effective. Often used in aqueous solution.[10]
Caesium Carbonate Cs₂CO₃StrongMore soluble in organic solvents than other carbonates. Effective for more challenging couplings.
Potassium Phosphate K₃PO₄StrongA strong, non-nucleophilic base. Often used in anhydrous conditions or for sterically hindered substrates.[2]
Potassium Fluoride KFMildUsed when substrates contain base-labile functional groups, such as esters, that could be hydrolyzed by stronger bases.[8]
The Solvent: Creating the Right Environment

The solvent must dissolve the organic substrates, the catalyst, and, to some extent, the base to facilitate the reaction. Polar aprotic solvents are the most common choice. Often, a biphasic system is employed by adding water, which is particularly effective at dissolving the inorganic base.[13][14] The quality of the solvent is paramount, as impurities can act as catalyst poisons and inhibit the reaction.[15][16]

Solvent System Ratio (Typical) Characteristics
Dioxane / Water 4:1 to 10:1A robust and widely used system for a broad range of substrates.[13]
Toluene / Water 4:1 to 10:1Good for higher temperature reactions; effective biphasic system.
Tetrahydrofuran (THF) / Water 4:1 to 10:1A common polar aprotic solvent, often gives excellent results.[15]
Dimethylformamide (DMF) MonophasicA highly polar solvent that can increase reaction rates but may be harder to remove during workup.

Standard Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol provides a general procedure for the coupling of an aryl iodide with an arylboronic acid. It should be optimized for specific substrates.

Materials and Reagents
Component Stoichiometry Example Quantity (for 1 mmol Aryl Iodide)
Aryl Iodide1.0 equiv1.0 mmol
Arylboronic Acid1.1 - 1.5 equiv1.2 mmol
Palladium Catalyst (Pd(PPh₃)₄)1 - 5 mol%0.025 mmol (2.5 mol%)
Base (e.g., K₂CO₃)2.0 - 3.0 equiv2.0 mmol
Solvent (e.g., Dioxane)-8 mL
Water (degassed)-2 mL
Experimental Workflow Diagram

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Establish Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[17]

  • Degassing : Purge the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes to remove any dissolved oxygen.

  • Catalyst Addition : Briefly remove the septum and add the palladium catalyst (Pd(PPh₃)₄, 0.025 mmol) to the flask.[17] Immediately re-seal the flask and re-establish the inert atmosphere.

  • Reaction : Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.[17]

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed.

  • Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Ineffective base or poor solubility.4. Low reaction temperature.1. Use a fresh bottle of catalyst.2. Ensure all solvents are thoroughly degassed and the reaction is kept under a strict inert atmosphere.3. Grind the base to a fine powder; consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.4. Increase the reaction temperature in 10 °C increments.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Inefficient reduction of a Pd(II) precatalyst.1. Improve degassing procedure for solvents and the reaction mixture.[3]2. If using Pd(II), ensure conditions are suitable for reduction. Adding a small amount of phosphine ligand can help.
Protodeborylation (Loss of Boronic Acid) 1. Boronic acid instability, especially in aqueous base.2. Prolonged reaction time at high temperature.1. Use the boronic acid as soon as possible after weighing.2. Use a milder base (e.g., KF). Monitor the reaction closely and stop it once the aryl iodide is consumed.
Dehalogenation of Aryl Iodide 1. Presence of a hydride source.2. High temperature or prolonged reaction time.1. Ensure solvents are anhydrous and pure. Some bases can promote this side reaction; consider switching to K₂CO₃ or K₃PO₄.[18]2. Attempt the reaction at a lower temperature.[18]

Conclusion

The Suzuki-Miyaura cross-coupling of aryl iodides is a powerful and versatile transformation central to modern chemical synthesis. Their inherent high reactivity facilitates rapid oxidative addition, often allowing for mild conditions and the use of simple, cost-effective catalyst systems. By carefully considering the distinct roles of the palladium catalyst, ligand, base, and solvent, researchers can systematically troubleshoot and optimize reaction conditions. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis of a vast array of biaryl compounds, enabling further discovery in drug development and materials science.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

Sources

Application Note: Strategic Functionalization of Iodo-Phenyl Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis and late-stage functionalization of 1-(iodophenyl)cyclobutane scaffolds. These structures represent critical "sp³-rich" bioisosteres that improve metabolic stability and solubility compared to their planar aromatic counterparts.

Executive Summary: Escaping Flatland

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (


) is correlated with higher clinical success rates due to improved solubility and target selectivity. The cyclobutyl-phenyl  motif serves as a conformationally restricted bioisostere for alkyl chains or larger saturated rings.

This guide focuses on the iodine atom as a high-fidelity "molecular handle." Unlike bromine or chlorine, the weak C–I bond allows for functionalization under milder conditions, preserving the strained cyclobutane ring. We present a self-validating workflow: first constructing the iodinated scaffold, then exploiting the iodine handle for divergent library generation.

Strategic Synthesis: Building the Scaffold

Objective: Synthesize 1-(4-iodophenyl)cyclobutanecarbonitrile as a versatile core.

This protocol utilizes a double alkylation strategy. The choice of 4-iodobenzyl cyanide is deliberate: the nitrile group activates the benzylic position for deprotonation while the iodine remains inert to sodium hydride (NaH), ensuring chemoselectivity.

Protocol A: Cyclobutane Ring Construction

Reaction Overview:



Reagents & Materials:

  • Substrate: 4-Iodobenzyl cyanide (1.0 equiv)

  • Alkylating Agent: 1,3-Dibromopropane (1.1 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil, 2.2 equiv)

  • Solvent: Anhydrous DMSO (primary) and THF (co-solvent). Note: DMSO is critical for solubilizing the enolate and accelerating the SN2 substitution.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Charge with NaH (2.2 equiv).[1] Wash NaH with anhydrous hexanes (3x) to remove mineral oil if downstream purification is sensitive to grease; otherwise, use as is.

  • Slurry Formation: Suspend NaH in anhydrous DMSO/THF (3:1 ratio). Cool to 0°C.

  • Addition: Dissolve 4-iodobenzyl cyanide in minimal THF. Add dropwise to the NaH suspension over 30 minutes. Observation: Evolution of H₂ gas. Solution turns deep red/brown (enolate formation).

  • Alkylation: Stir for 30 mins at 0°C. Add 1,3-dibromopropane dropwise.

  • Cyclization: Warm to Room Temperature (RT) and stir for 12–16 hours. Mechanism: The first alkylation is intermolecular; the second is a rapid intramolecular ring closure (Entropic advantage).

  • Quench & Workup: Cool to 0°C. Quench carefully with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with water (to remove DMSO) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Yield Expectation: 75–85%.

    • QC Check: ¹H NMR should show disappearance of benzylic protons and appearance of cyclobutyl multiplets (δ 2.0–2.8 ppm).

Functionalization of the Iodine Handle

Objective: Utilize the C–I bond to install diverse pharmacophores without opening the cyclobutane ring.

Workflow Visualization

The following diagram illustrates the divergent pathways accessible from the iodinated scaffold.

G Scaffold Iodo-Phenyl Cyclobutane Core Suzuki Biaryl Products (Suzuki-Miyaura) Scaffold->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Anilines/Amines (Buchwald-Hartwig) Scaffold->Buchwald Pd2(dba)3 XPhos, Amines Lithium Carbinols/Ketones (Li-Halogen Exchange) Scaffold->Lithium i-PrMgCl Electrophiles Sonogashira Alkynes (Sonogashira) Scaffold->Sonogashira Pd(PPh3)2Cl2 CuI, Alkynes

Figure 1: Divergent functionalization pathways for 1-(4-iodophenyl)cyclobutane scaffolds.

Protocol B: Suzuki-Miyaura Cross-Coupling

Why this method? The cyclobutane ring creates steric bulk. Standard Pd(PPh₃)₄ may be sluggish. We utilize Pd(dppf)Cl₂ , a bidentate ligand catalyst that resists de-ligation and promotes coupling on sterically hindered substrates.

Reagents:

  • Scaffold: 1-(4-iodophenyl)cyclobutanecarbonitrile (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane.[2]

Procedure:

  • Combine scaffold, boronic acid, and catalyst in a microwave vial.

  • Purge with Argon for 5 minutes (Oxygen inhibits the catalytic cycle).

  • Add degassed 1,4-dioxane and K₂CO₃ solution.

  • Heat to 80°C for 4 hours (or microwave at 100°C for 30 mins).

  • Critical Check: Monitor by LCMS. The Iodo- peak (M+) should vanish. If de-iodination (reduction) is observed, switch solvent to Toluene/EtOH.

Protocol C: Lithium-Halogen Exchange (Cryogenic Functionalization)

Why this method? Iodine is uniquely susceptible to Lithium-Halogen exchange. This converts the electrophilic aromatic ring into a nucleophile , allowing attack on ketones or aldehydes.

Safety Note: This reaction must be performed strictly anhydrously to prevent protonation (quenching) of the lithiated species.

Procedure:

  • Dissolve scaffold (1.0 equiv) in anhydrous THF. Cool to -78°C (Dry ice/Acetone).

  • Add n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes) dropwise down the side of the flask.

    • Mechanistic Insight: The I-Li exchange is faster than the deprotonation of the cyclobutane protons or the nitrile (if protected/absent). However, if a nitrile is present, Turbo-Grignard (i-PrMgCl·LiCl) is preferred at -20°C to avoid attacking the nitrile group.

  • Stir for 15 minutes at -78°C.

  • Add electrophile (e.g., Benzaldehyde) dropwise.

  • Stir for 30 mins, then slowly warm to RT.

  • Quench with water.[1]

Data Presentation & Troubleshooting

Comparative Reactivity Table
Reaction TypeCatalyst/ReagentKey ChallengeSolution
Suzuki Pd(dppf)Cl₂Protodeiodination (loss of I)Use anhydrous conditions; increase catalyst loading.
Buchwald Pd₂(dba)₃ / XPhosSteric hindrance from cyclobutaneUse XPhos or BrettPhos (bulky, electron-rich ligands).
Sonogashira Pd(PPh₃)₂Cl₂ / CuIHomocoupling of alkyneDegas solvents thoroughly; add alkyne slowly.
Li-Exchange i-PrMgCl·LiClAttack on Nitrile/EsterControl temp (-20°C); use Turbo-Grignard over n-BuLi.
Expert Insights (Troubleshooting)
  • Ring Strain Issues: The cyclobutane ring is generally stable to basic cross-coupling conditions (Suzuki, Buchwald). However, avoid strong Lewis acids (e.g., AlCl₃) or extreme radical conditions (e.g., tributyltin hydride with AIBN) unless ring-opening is desired.

  • Purification: Iodinated compounds are often lipophilic. Upon conversion to amines (Buchwald) or biaryls (Suzuki), polarity changes significantly. Use a gradient of 0%

    
     50% EtOAc in Hexanes for reliable separation.
    
  • Ortho-Substitution: If the iodine is ortho to the cyclobutane ring, reactivity drops significantly due to steric clash. In these cases, switch to Sphos-Pd-G2 precatalyst, which is designed for extremely hindered couplings.

References

  • Organic Chemistry Portal. (2021). Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones. Retrieved from [Link]

  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate for Rigid PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, commandeering the cell's native ubiquitin-proteasome system to selectively eradicate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three distinct components: a ligand to engage a protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two.[4][5] While the choice of ligands dictates target and E3 ligase engagement, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of the stability of the ensuing ternary complex (POI-PROTAC-E3 ligase), which directly impacts the efficiency of protein degradation.[6][7][8][9]

The "linkerology" of a PROTAC profoundly influences its overall efficacy, selectivity, and pharmacokinetic properties.[10][] Linker design has evolved from synthetically convenient flexible chains (e.g., alkyl, PEG) to more sophisticated rigid architectures. Rigid linkers, such as those incorporating cycloalkane or aromatic moieties, offer distinct advantages.[10][12] They can pre-organize the PROTAC into a conformation conducive to forming a stable and productive ternary complex, potentially enhancing selectivity and improving physicochemical properties like metabolic stability.[1][6]

This guide focuses on the application of tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate , a versatile building block for constructing PROTACs with a rigid cyclobutane-based linker. We will explore its strategic advantages and provide detailed protocols for its incorporation into PROTAC synthesis workflows.

The Strategic Advantage of the Cyclobutane Moiety

The cyclobutane scaffold introduces conformational restraint, reducing the entropic penalty associated with ternary complex formation. This rigidity can be crucial for optimizing protein-protein interactions between the POI and the E3 ligase.[1][12] The stereochemistry of such linkers can also have a dramatic impact on biological activity. For instance, a study on PRC2 degraders revealed that a cis-cyclobutane linker conferred significantly improved cell permeability and a more potent degradation profile compared to its trans-isomer, highlighting the nuanced but powerful effect of a constrained linker topology.[13]

tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate is an ideal reagent for harnessing these benefits due to its key structural features:

  • Cyclobutane Core: Imparts structural rigidity.

  • 4-Iodophenyl Group: Provides a robust and versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling modular attachment to other PROTAC components.

  • Boc-Protected Amine: A stable protecting group that can be cleanly removed under acidic conditions to reveal a primary amine, ready for conjugation via amide bond formation.

Figure 1. General mechanism of PROTAC-induced protein degradation.

Physicochemical Properties

The table below summarizes the key properties of the title compound, which are essential for planning synthetic transformations.

PropertyValueSource
Chemical Formula C₁₅H₂₀INO₂ChemScene[14]
Molecular Weight 373.23 g/mol N/A
Appearance SolidSigma-Aldrich
Storage Conditions Room temperature, sealed in dry environmentSigma-Aldrich
Key Reactive Groups Aryl Iodide, Boc-protected AmineN/A

Protocol 1: PROTAC Synthesis via Suzuki Coupling

This protocol describes a modular approach where the linker is first attached to a POI ligand (warhead) bearing a carboxylic acid, followed by a Suzuki cross-coupling reaction with an E3 ligase ligand functionalized as a boronic acid or ester.

Figure 2. Synthetic workflow for PROTAC synthesis using Suzuki coupling.
Step 1A: Boc Group Deprotection
  • Rationale: The tert-butoxycarbonyl (Boc) group is a robust protecting group for amines that is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield the free amine without affecting other functional groups like the aryl iodide.

  • Dissolve tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA.

  • The resulting amine TFA salt is typically used directly in the next step without further purification.

Step 1B: Amide Coupling with POI Ligand
  • Rationale: A peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid of the warhead, facilitating efficient amide bond formation with the newly exposed amine of the linker. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the TFA salt and facilitate the reaction.

  • Dissolve the POI ligand with a carboxylic acid handle (Warhead-COOH, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add a solution of the crude 1-(4-iodophenyl)cyclobutanamine TFA salt (from Step 1A, 1.1 eq) in DMF to the activated ester mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor completion by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the Warhead-Linker-Iodide intermediate.

Step 1C: Suzuki Cross-Coupling
  • Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction that couples the aryl iodide of the intermediate with a boronic acid or ester derivative of the E3 ligase ligand.[15] A palladium catalyst, such as Pd(PPh₃)₄, is essential for the catalytic cycle.

  • In a reaction vessel, combine the Warhead-Linker-Iodide intermediate (1.0 eq), the E3 ligase ligand-boronic ester (e.g., VHL-Bpin, 1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq).

  • Add a solvent system such as toluene/water (e.g., 4:1 v/v) or dioxane/water.

  • Add a base, typically 2M aqueous K₂CO₃ or Cs₂CO₃ (3-4 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-16 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final PROTAC product using preparative reverse-phase HPLC to achieve high purity.[16][17]

Reagent/ParameterExample ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Facilitates oxidative addition and reductive elimination cycle.
Base K₂CO₃, Cs₂CO₃Activates the boronic ester and facilitates transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system required for dissolving both organic and inorganic reagents.
Temperature 80-100 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.

Protocol 2: Synthesis via Sonogashira Coupling and Click Chemistry

This alternative strategy leverages the highly efficient and bio-orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[18] The linker is first functionalized with an alkyne, which is then "clicked" to an azide-modified E3 ligase ligand.

Figure 3. Synthetic workflow utilizing Sonogashira coupling and click chemistry.
Step 2A: Sonogashira Coupling
  • Rationale: This reaction efficiently forms a C-C bond between the aryl iodide and a terminal alkyne, installing the alkyne handle required for the subsequent click reaction. A dual catalyst system of palladium and copper(I) is typically employed.

  • Combine tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) salt (e.g., CuI, 0.1 eq) in a flask.

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or DIPEA).

  • Add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.5 eq). If using a TMS-protected alkyne, a subsequent deprotection step with K₂CO₃ in methanol or TBAF will be required.

  • Degas the mixture and stir at room temperature to 50 °C until completion (monitor by LC-MS).

  • Work up the reaction by diluting with an organic solvent, washing with water and brine, and purifying by flash chromatography to yield the alkyne-functionalized linker.

Step 2B & 2C: Boc Deprotection and Amide Coupling
  • Follow the procedures outlined in Protocol 1, Steps 1A and 1B , using the alkyne-functionalized linker from Step 2A to generate the Warhead-Linker-Alkyne intermediate.

Step 2D: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Rationale: The CuAAC reaction is a highly reliable and specific reaction that forms a stable triazole ring, connecting the two halves of the PROTAC molecule.[6] The active Cu(I) catalyst is often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[16]

  • Dissolve the Warhead-Linker-Alkyne intermediate (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in a solvent mixture like t-BuOH/water or DMF.

  • Add copper(II) sulfate (CuSO₄, 0.1 eq) followed by sodium ascorbate (0.2 eq).

  • Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete when the mixture turns a greenish color.

  • Monitor for completion by LC-MS.

  • Purify the final PROTAC product by preparative RP-HPLC.

Protocol 3: Characterization and Biological Evaluation

3A: Physicochemical Characterization
  • Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of the final PROTAC molecule before biological testing.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized PROTAC, matching the calculated molecular formula.

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure. The disappearance of the aryl-iodide proton signal and the appearance of new aromatic and triazole (if applicable) signals are key diagnostic markers.

  • Analytical HPLC: Assess the purity of the final compound using a C18 column with a water/acetonitrile gradient. Purity should ideally be >95% for cellular assays.[16]

3B: Western Blot for Target Protein Degradation
  • Rationale: Western blotting is the gold-standard assay to directly measure the reduction in cellular levels of the target protein, thereby validating the PROTAC's mechanism of action.[4]

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., 22Rv1 for Androgen Receptor) and allow cells to adhere. Treat cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane (e.g., 5% non-fat milk in TBST) and probe with a primary antibody specific to the POI. Simultaneously, probe with a loading control antibody (e.g., GAPDH, β-actin) to normalize for loading differences.[16]

  • Visualization and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate. Quantify band intensities using densitometry software to determine the percentage of protein remaining relative to the vehicle control. This data is used to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[16]

Assay ParameterDescriptionExpected Outcome
DC₅₀ The molar concentration of a PROTAC required to degrade 50% of the target protein.A lower DC₅₀ value indicates higher potency.
Dₘₐₓ The maximum percentage of protein degradation observed.A higher Dₘₐₓ indicates greater efficacy.
Hook Effect A phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of binary complexes over the productive ternary complex.Often observed as a bell-shaped dose-response curve.[2]

References

  • Tavares, C. D. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273-312. [Link]

  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Kuenzi, B. M., et al. (2022). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. Journal of Medicinal Chemistry. [Link]

  • Scott, J. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton Institutional Repository. [Link]

  • Shoda, T., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal. [Link]

  • Shoda, T., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. [Link]

  • Donovan, K. A., et al. (2021). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]

  • Wikipedia. (n.d.). Proteolysis targeting chimera. [Link]

  • 3B Scientific. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Apicule. (n.d.). (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl {1-[4-(phenylacetyl)phenyl]cyclobutyl}carbamate Properties. [Link]

  • Angene Chemical. (n.d.). (S)-tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate|1159489-37-8. [Link]

  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. [Link]

  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on.... [Link]

  • MDPI. (2021, July 5). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

Sources

Troubleshooting & Optimization

solubility of tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Product: tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate

Target Audience: Medicinal Chemists, Chemical Biologists, and Formulation Scientists.

Part 1: Executive Technical Summary

tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate is a highly lipophilic, Boc-protected amine intermediate. Its solubility profile is governed by the competition between the hydrophobic tert-butyl, cyclobutyl, and iodophenyl moieties and the polar carbamate linkage.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).

  • Solubility Rating: High in pure DMSO (Predicted >100 mM).

  • Critical Limitation: Extremely Low aqueous solubility. This compound is prone to rapid precipitation ("crashing out") upon dilution into aqueous buffers or culture media.

  • Stability Alert: The aryl iodide moiety confers photosensitivity. Solutions must be protected from light to prevent photolytic deiodination and subsequent yellowing of the solution.

Part 2: Troubleshooting & FAQs

Direct answers to common experimental hurdles.

Q1: I added the solid to DMSO, but it remains cloudy/undissolved. What is happening?

Diagnosis: While this compound is soluble in DMSO, the dissolution kinetics can be slow due to the crystal lattice energy of the solid, particularly if the powder is compacted. Corrective Action:

  • Vortex: Apply vigorous vortexing for 30–60 seconds.

  • Sonication: If vortexing fails, sonicate the vial in a water bath at 35–40°C for 5–10 minutes. The mild heat aids in breaking the lattice without degrading the Boc group.

  • Check Water Content: DMSO is hygroscopic. If your DMSO has absorbed atmospheric moisture (>1% water), the solubility of this lipophilic compound drops exponentially. Use fresh, anhydrous DMSO (≥99.9%).

Q2: My 10 mM stock solution precipitated immediately when added to cell culture media (PBS/DMEM). Why?

Diagnosis: This is the "Solvent Shift" phenomenon. The compound is highly hydrophobic (High LogP). When the solvent environment shifts from 100% DMSO to >99% water, the compound exceeds its thermodynamic solubility limit instantly. Corrective Action:

  • Step-Down Dilution: Do not jump from 10 mM (100% DMSO) directly to 10 µM (0.1% DMSO) in one step if precipitation occurs. Create an intermediate dilution (e.g., 1 mM in 10% DMSO/Water) before the final spike.

  • Carrier Proteins: Ensure the media contains serum (FBS) or BSA. Albumin acts as a "sink" for lipophilic molecules, preventing aggregation.

Q3: The DMSO stock solution turned yellow after a week of storage. Is it still usable?

Diagnosis: Yellowing indicates the liberation of elemental iodine (


) or radical species, likely caused by photodegradation of the C–I bond.
Corrective Action: 
  • Discard: If the color change is significant (dark yellow/orange), the concentration is compromised, and cytotoxic free iodine is present.

  • Prevention: Always store stock solutions in amber glass vials wrapped in foil at -20°C.

Q4: Can I warm the DMSO solution to dissolve the compound?

Diagnosis: Yes, but with strict limits. Corrective Action:

  • Safe Zone: Heating to 37–45°C is safe.

  • Danger Zone: Avoid temperatures >60°C. Thermal instability of the Boc group (generating isobutylene gas and the free amine) can accelerate in DMSO, which is slightly basic/nucleophilic at high temperatures.

Part 3: Solubility Data & Physical Properties[1][2]

Table 1: Estimated Solubility Profile at 25°C Note: Values are based on structural analogs (Boc-protected aryl-cycloalkyl amines) and standard solubility principles.

SolventSolubility RatingEstimated Max Conc.Application Notes
DMSO High > 100 mM (> 37 mg/mL)Preferred for stock solutions.
Ethanol Moderate~ 20–50 mMGood for evaporation protocols; less hygroscopic than DMSO.
DCM Very High > 200 mMIdeal for synthesis/purification; not for biological assays.
Water/PBS Insoluble < 10 µMStrict Warning: Precipitates immediately.
Acetone High> 100 mMUseful for transfer, but evaporates too quickly for storage.

Table 2: Physicochemical Properties

PropertyValue (Approx.)Impact on Handling
Molecular Weight 373.23 g/mol Calculation factor for molarity.
LogP (Predicted) ~ 4.0 – 4.5Highly lipophilic; binds plastic/proteins.
Appearance White/Off-white solidVisual check for purity (yellowing = degradation).
Part 4: Experimental Protocols
Protocol A: Preparation of a 10 mM Stock Solution (1 mL)

Use this standard protocol for biological assays.

  • Calculate Mass:

    • Target Concentration: 10 mM (10 mmol/L).

    • Volume: 1 mL (0.001 L).

    • MW: ~373.23 g/mol .

    • Mass required:

      
      .
      
  • Weighing: Weigh 3.7–4.0 mg of the powder into a tared 1.5 mL amber microcentrifuge tube or glass vial. Record exact mass.

  • Solvent Calculation: Calculate the exact volume of DMSO needed to reach 10 mM based on the recorded mass.

  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. Inspect visually. If clear, proceed. If particles remain, sonicate for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: "Cloud Point" Solubility Limit Test

Use this to determine the maximum solubility in your specific assay buffer.

  • Prepare a 50 mM stock solution in DMSO.

  • Pipette 100 µL of your assay buffer (e.g., PBS) into a clear 96-well plate.

  • Titrate the compound: Add 0.5 µL of stock to the buffer (0.5% DMSO final). Mix.

  • Observation:

    • Clear: Soluble.

    • Cloudy/Precipitate: Solubility limit exceeded.

  • Repeat with increasing volumes of stock until turbidity is observed. This is your "Critical Solubility Limit" for that specific buffer.

Part 5: Workflow Visualization
Diagram 1: Dissolution & Handling Decision Tree

This logic flow ensures sample integrity and prevents common errors.

SolubilityWorkflow Start Start: Solid Compound SolventChoice Choose Solvent Start->SolventChoice DMSO Anhydrous DMSO (Recommended for Bio-Assay) SolventChoice->DMSO Water Aqueous Buffer (PBS/Water) SolventChoice->Water Dissolve Add Solvent & Vortex DMSO->Dissolve CrashOut PRECIPITATION RISK Do not dissolve directly! Water->CrashOut VisualCheck Visual Inspection Dissolve->VisualCheck Clear Solution Clear VisualCheck->Clear Yes Cloudy Cloudy / Particulates VisualCheck->Cloudy No Success Ready for Use (Store -20°C, Dark) Clear->Success Sonicate Sonicate (40°C, 5 mins) Cloudy->Sonicate Recheck Re-inspect Sonicate->Recheck Recheck->Clear Solved Fail Check DMSO Water Content or Filter (0.2 µm) Recheck->Fail Persistent Solid

Caption: Decision tree for preparing stock solutions, highlighting the critical divergence between organic and aqueous solvents.

Diagram 2: The "Crash-Out" Mechanism

Understanding why precipitation occurs upon dilution.

CrashOutMechanism Stock Stock Solution (100% DMSO) Solvated by DMSO molecules Dilution Dilution Step (Add to PBS/Media) Stock->Dilution Competition Solvent Competition Water displaces DMSO Dilution->Competition Aggregation Hydrophobic Aggregation (Lipophilic moieties cluster) Competition->Aggregation High LogP drives self-association Precipitate Precipitation (Bioavailability = 0) Aggregation->Precipitate

Caption: Mechanistic pathway of compound precipitation during aqueous dilution, driven by the hydrophobic effect.

Part 6: References
  • PubChem. (2025).[1] Compound Summary: tert-Butyl N-[(4-hydroxyphenyl)methyl]carbamate (Analogous Structure). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Stability and Solubility. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Yields for Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing di-, tri-, and tetra-ortho-substituted biaryls via the Suzuki-Miyaura cross-coupling reaction is notoriously challenging. Steric hindrance fundamentally alters the kinetics of the catalytic cycle, often leading to stalled reactions, protodeboronation, or homocoupling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome steric bottlenecks and optimize your yields.

Mechanistic Bottlenecks in Hindered Systems

To troubleshoot effectively, we must first understand where the reaction fails. In sterically congested systems, the oxidative addition is usually fast, but the cycle stalls at transmetalation and reductive elimination .

SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)-X Pd0->OxAdd + Ar-X (Aryl Halide) TransMet Transmetalation Ar-Pd(II)(L)-Ar' OxAdd->TransMet + Ar'-Bpin & Base BOTTLENECK: Steric Clash RedElim Reductive Elimination (cis-alignment) TransMet->RedElim Product Sterically Hindered Biaryl Product RedElim->Product ACCELERATED BY: Bulky Ligands (e.g., XPhos) Product->Pd0 Catalyst Regeneration

Figure 1: Suzuki-Miyaura catalytic cycle showing steric bottlenecks and ligand-driven acceleration.

Troubleshooting FAQs

Q1: My coupling of two ortho-substituted arenes yields mostly unreacted starting material. Why is the reaction stalling, and how do I fix it? A: The stall occurs because steric bulk prevents the two aryl groups from approaching the Pd(II) center during transmetalation. Furthermore, even if transmetalation succeeds, the two aryl groups must adopt a cis conformation for reductive elimination.

  • The Solution: Switch from standard Pd(PPh3)4 to bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs)[1]. These bulky ligands force the Pd center into a highly reactive monoligated state (L-Pd). During reductive elimination, the extreme steric bulk of the ligand "pushes" the two aryl groups together, dramatically lowering the activation energy[2]. For tetra-ortho-substituted biaryls, use specialized ligands like HFTPhos, which utilizes secondary interactions to accelerate the reaction at loadings as low as 0.025 mol%[2], or BaryPhos for asymmetric syntheses[3].

Q2: I am seeing massive amounts of protodeboronation (deborylation) of my boron partner instead of the cross-coupled product. What is happening? A: When transmetalation is slowed down by steric hindrance, the competing hydrolysis of the C-B bond (protodeboronation) takes over. This is highly prevalent with ortho-substituted or electron-deficient heteroaryl boronic acids[4].

  • The Solution: Abandon free boronic acids. Convert your substrate to a pinacol boronate (Bpin)[5] or a potassium trifluoroborate salt (BF3K)[4]. These species act as slow-release reservoirs of the active boron species, keeping the concentration of the fragile free-boron intermediate low and minimizing degradation. Additionally, use anhydrous conditions or lower the water content in your solvent system.

Q3: Why should I use a Pd G3/G4 precatalyst instead of mixing Pd2(dba)3 with my ligand? A: Traditional Pd sources like Pd2(dba)3 rely on the dissociation of strongly coordinating dibenzylideneacetone (dba) ligands to form the active Pd(0) species. In sterically hindered systems, dba can outcompete your bulky phosphine for Pd coordination, creating a dead-end complex. Using RuPhos or SPhos Pd G3 precatalysts ensures a strict 1:1 Pd-to-ligand ratio and rapid, irreversible activation to the active L-Pd(0) species under mildly basic conditions[6].

Data Summaries & Selection Matrices

Table 1: Ligand & Precatalyst Selection Matrix for Steric Hindrance
Ligand / PrecatalystOptimal Substrate ClassMechanistic Advantage
SPhos Pd G3 Di- and Tri-ortho-substitutedExcellent general-purpose hindered ligand; highly stable and promotes rapid reductive elimination[6].
PEPPSI-IPr (NHC) Tri- and Tetra-ortho-substitutedStrong sigma-donation stabilizes Pd; handles high temperatures well without ligand degradation[1].
HFTPhos Tetra-ortho-substitutedFluorinated aryl ring provides secondary Pd interactions, enabling ultra-low catalyst loading (0.025 mol%)[2].
BaryPhos Asymmetric Tetra-orthoP-chiral ligand enabling high enantioselectivity for axially chiral biaryls via noncovalent interactions[3].
Table 2: Boron Partner Reactivity vs. Stability
Boron SpeciesReactivityStability vs. ProtodeboronationBest Use Case
Boronic Acid, -B(OH)2 HighLowUnhindered, electron-rich aryl groups. Avoid for hindered systems.
Pinacol Ester, -Bpin ModerateHighSterically hindered substrates; ideal for one-pot borylation-coupling sequences[5].
Trifluoroborate, -BF3K Low (Slow Release)Very HighUnstable heteroaryls and highly congested, slow-coupling systems[4].

Self-Validating Experimental Protocol

Optimized Synthesis of Tetra-ortho-substituted Biaryls using a Buchwald G3 Precatalyst

Causality Note: This protocol utilizes a biphasic solvent system. The water dissolves the inorganic base to generate the active hydroxide/alkoxide, while the organic phase keeps the substrates solubilized. Vigorous stirring is mandatory to maximize the interfacial surface area for base exchange.

Materials:

  • Aryl Halide (1.0 equiv)

  • Aryl Pinacol Boronate (Ar-Bpin) (1.5 equiv - excess accounts for trace protodeboronation)

  • SPhos Pd G3 Precatalyst (2.0 - 5.0 mol%)

  • K3PO4 (anhydrous, finely milled) (2.0 equiv)

  • Toluene / Deionized Water (4:1 ratio, thoroughly degassed)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge an oven-dried reaction vial with the Aryl Halide, Ar-Bpin, SPhos Pd G3, and K3PO4.

  • Solvent Addition: Add the degassed Toluene and Water to the vial. Seal the vial with a PTFE-lined septum cap.

  • Activation Checkpoint (Self-Validation 1): Stir at room temperature for 5 minutes. Validation: The solution should transition from pale yellow to a deep red/brown, visually confirming the deprotonation of the precatalyst and the generation of the active Pd(0) species. If the solution remains pale yellow, your base is inactive or oxygen has poisoned the system.

  • Reaction: Transfer the vial to a pre-heated oil bath at 80 °C. Stir vigorously (1000+ rpm) for 12–24 hours.

  • Monitoring Checkpoint (Self-Validation 2): At 4 hours, pull a 10 µL aliquot from the organic layer. Run a rapid GC-MS or TLC. Validation: Look for the mass of the protodeboronated side-product (Ar-H). If Ar-H exceeds 20% relative to the product, lower the reaction temperature to 60 °C to favor cross-coupling over thermal degradation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Extract the aqueous layer twice with Ethyl Acetate.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5UajGRGBykjZobnpSF-Sv9pseoXEqM7ZoWGZJPMAz6wh6q-Gfibqe85z2q8hH8W3rLXj-FFKgIq3onEllNfj7GSne6T7ISYVW55K7eX8bDOf9lDLmgrTpDepJCmT3cHhbhEMmQKpoBnCEuibWrPU=]
  • Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2YOdvq1g4Gd7Uax5L_AVnEIbol3OcqTapvdC3qQsY_nina4ORQKNm9Dl8dy5IZJlX_LejL6m-q9dzj2yibxpcjxMhiP1C9Y6k2iUalhS1R8q9liXs2Kk_e47z5J9ohgX1ORFUCaWWhDcYe73ZGn5P1VU9d5gDAr1uh0oTG35pBtrPYKXrZpWIzNgyHuwadgscy1XWqv3yAx1Gh2qk2uH0AUg1Xr5-rXTG7P1SvDERH-a7wm8V6tFHJLDMsBp_5RqGM_NqPmWKCEX0NGFLXuRULQQ=]
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHurxJUfb3HRuroN-9i3TpN8nD6nbPSu2BsAV-Anog2vRzQli0-IN6DQ0csKNgYPPc04HdEsf0w_FrSDq0VK9YkOrKlRFu94kgiaquFNrXHF_If46e1JvmPL87_1gQOboGNH5jdCJJR0we_iiE=]
  • Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsxseIOmJDjKl5KHBZjejtLe0PH8tcx74w531U6A1_FjVWj79l3aYmVrSBH0_7kwBO1ykyYPGaPe-xq65zsFvHG4Xb0FH7R1c7eAsK2KPFnYCeZ8zLRGiZ294ggzWyD_Os7A==]
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvoESIqyf-o-4RpCgEgm2glNKWaDgduY42ZuOF0bQvij6Caac5MbkSjpsnrGy2CyTO6kvaoF6IdU9974BPUvfSuVaECcnVakY1tcFy2SseJHesOR_OG5EuPAP57JT-_p-pOMw=]
  • Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZAlYS1b-vlQCc4OujkKf00kO-cshwpjX3yPKZ5ypBbznuJL7d-r5534uoQyHXJ8tHsOoHNvkp1C2Jc67Wtt0WUO4R3b0JK9WU8DnmwAzE24p8YSMTRjFErR06VeuS5YKz0lM6WiOEYnio1eE=]

Sources

Technical Support Center: Preventing Debromination and Deiodination During Boc Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. A frequent and frustrating issue encountered by researchers during the global deprotection of peptides or small molecules is the unintended loss of aryl halogens (debromination or deiodination). This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to preserve carbon-halogen bonds during Boc removal.

Mechanistic Insight: The Root Cause of Dehalogenation

Boc deprotection requires strong acids, typically Trifluoroacetic acid (TFA). To prevent the resulting tert-butyl carbocations from alkylating nucleophilic residues (like Trp, Tyr, Cys, and Met), scavengers are added to the cleavage cocktail. Triisopropylsilane (TIPS) and Triethylsilane (TES) are the industry standards for this purpose[1].

However, silanes are potent hydride donors. Under highly acidic conditions, the combination of TFA and TIPS/TES creates an aggressive reductive environment. Aryl iodides and aryl bromides are highly susceptible to hydrodehalogenation under these conditions[2]. The silane transfers a hydride to the aryl ring, stripping the halogen and replacing it with a proton. This side reaction is further accelerated by electron-rich aromatic systems or trace transition metal impurities (e.g., Palladium from earlier cross-coupling steps)[3].

Diagnostic FAQ

Q1: I'm performing Fmoc-SPPS on a sequence containing 4-Iodo-Phenylalanine. After global TFA cleavage, MS shows a mass exactly 126 Da lower than expected. What happened? A1: The loss of 126 Da corresponds to the exact mass difference between an iodine atom (127 Da) and a hydrogen atom (1 Da). Your cleavage cocktail likely contained TIPS or TES[4]. The silane reduced the aryl iodide to a simple phenylalanine derivative. To prevent this, you must switch to a silane-free cleavage cocktail.

Q2: Are all halogens equally susceptible to silane-mediated reduction? A2: No. The susceptibility strictly follows the bond dissociation energy trend: Iodide > Bromide >> Chloride > Fluoride . Aryl chlorides and fluorides are generally stable under standard TFA/TIPS conditions. Alkyl halides are also generally stable unless they are located at electronically activated positions (e.g., allylic or benzylic)[2].

Q3: I am synthesizing a small molecule and cannot use complex sulfur-based peptide scavengers. How can I remove the Boc group without debromination? A3: For solution-phase small molecule synthesis, avoid TFA/silane mixtures entirely. Milder conditions, such as 4M HCl in 1,4-dioxane, or Lewis acid-mediated deprotection using TMSOTf and 2,6-lutidine, effectively remove Boc groups without creating the highly reductive environment responsible for dehalogenation[1].

Quantitative Data: Scavenger & Acid Compatibility

The following table summarizes the risk of dehalogenation based on the selected cleavage system.

Cleavage SystemScavenger ProfileDehalogenation Risk (Aryl-I / Aryl-Br)Recommended Application
TFA / TES / H₂O Triethylsilane (Strong Hydride Donor)Critical / Very High Avoid for halogenated compounds.
TFA / TIPS / H₂O Triisopropylsilane (Hydride Donor)High / Moderate Standard SPPS (Non-halogenated).
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)Sulfur/Aromatic (Nucleophilic)Low / None SPPS of halogenated/sensitive peptides[1].
4M HCl in Dioxane None required (Anion traps cation)None Small molecule solution-phase synthesis.
TMSOTf / 2,6-Lutidine Silylating Agent / Mild BaseNone Highly sensitive small molecules.
Validated Experimental Protocols
Protocol A: Silane-Free Global Cleavage for Halogenated Peptides (Modified Reagent K)

Use this self-validating protocol for Fmoc-SPPS cleavage when the sequence contains halogenated aryl residues.

  • Preparation: In a chemical fume hood, prepare the silane-free cleavage cocktail: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, and 2.5% 1,2-Ethanedithiol (EDT)[1]. (Note: EDT and thioanisole are malodorous; handle exclusively in sealed vessels).

  • Cleavage: Add 10 mL of the cocktail per gram of dry peptide-resin. Gently agitate (do not vortex) at room temperature for 90 to 120 minutes[4].

  • Filtration: Filter the resin through a sintered glass funnel. Wash the resin with an additional 2 mL of neat TFA to extract any residual peptide.

  • Precipitation: Transfer the combined filtrates to a centrifuge tube. Dropwise, add a 10-fold volume of ice-cold diethyl ether (or MTBE) to precipitate the peptide[4].

  • Isolation: Centrifuge at 3000 x g for 5 minutes. Decant the supernatant, wash the pellet twice with cold ether, and dry under a gentle stream of nitrogen.

Protocol B: Mild Lewis Acid Boc-Deprotection (Small Molecules)

Use this protocol for solution-phase deprotection of highly sensitive brominated/iodinated building blocks where aqueous/sulfur workups are undesirable.

  • Setup: Dissolve the Boc-protected halogenated compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an inert nitrogen atmosphere.

  • Base Addition: Add 2,6-Lutidine (1.5 eq) and cool the reaction mixture to 0 °C in an ice bath.

  • Deprotection: Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) dropwise.

  • Monitoring: Stir for 30-60 minutes at 0 °C. Monitor completion via TLC or LC-MS.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Pathway Visualization

G Start Boc-Protected Aryl Halide (Br/I) Cond1 TFA + Silane (TIPS/TES) Start->Cond1 Standard SPPS Cond2 TFA + EDT/Phenol (Reagent K) Start->Cond2 Halogen-Safe SPPS Cond3 TMSOTf / 2,6-Lutidine (Lewis Acid) Start->Cond3 Solution Phase Hydride Hydride Transfer (Hydrodehalogenation) Cond1->Hydride Safe1 Carbocations Quenched by Sulfur/Phenol Cond2->Safe1 Safe2 Mild Silyl Cleavage (No Hydrides) Cond3->Safe2 BadEnd Dehalogenated Product (Failed) Hydride->BadEnd GoodEnd Intact Halogenated Product (Success) Safe1->GoodEnd Safe2->GoodEnd

Divergent mechanistic pathways of Boc-deprotection for aryl halides based on scavenger selection.

References
  • [3] Scheme 8. Boc Deprotection of 23, Leading to 1 and 24. ResearchGate. URL:

  • [4] TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry. URL:

  • [1] Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. URL:

  • [2] Enantioselective Total Synthesis of Avrainvillamide and the Stephacidins. ACS Publications. URL:

Sources

Technical Support Center: Bucherer-Bergs Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The Bucherer-Bergs reaction is the premier multicomponent synthesis for accessing 5,5-disubstituted hydantoins, critical scaffolds in anticonvulsants (e.g., Phenytoin) and androgen receptor antagonists (e.g., Nilutamide).

The Core Problem: Users often report "stalled" conversions (typically <50%) or high LCMS conversion with poor isolated yields. This is rarely due to "bad reagents" and almost always due to the reversibility of the early intermediates and the fugacity of the gaseous reagents (NH₃ and CO₂).

Mechanistic Pathway: The reaction is a dynamic equilibrium. If ammonia or carbon dioxide escapes the headspace, the equilibrium shifts backward (Le Chatelier's principle), reverting the aminonitrile intermediate back to the starting ketone.

BuchererBergsMechanism Ketone Ketone (Starting Material) Cyanohydrin Cyanohydrin (Unstable) Ketone->Cyanohydrin Equilibrium Aminonitrile Aminonitrile (Key Intermediate) Cyanohydrin->Aminonitrile Slow CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid Rate Limiting Oxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->Oxazolidinone Cyclization Hydantoin Hydantoin (Product) Oxazolidinone->Hydantoin Rearrangement (Irreversible) Reagents1 + KCN / (NH4)2CO3 Reagents2 + NH3 / - H2O Reagents3 + CO2

Figure 1: The Bucherer-Bergs mechanistic pathway.[1][2] Note the reversibility of the initial steps. Loss of NH₃ or CO₂ drives the reaction back to the ketone.

Diagnostic Workflow

Before altering your chemistry, identify the failure mode using this decision tree.

TroubleshootingFlow Start Start: Low Yield/Conversion CheckLCMS Check Crude LCMS/NMR Is the Ketone consumed? Start->CheckLCMS YesConsumed Yes, Ketone Consumed CheckLCMS->YesConsumed High Conversion NoConsumed No, Ketone Remaining CheckLCMS->NoConsumed Low Conversion Byproducts Are there major byproducts? YesConsumed->Byproducts Solubility Is the reaction mixture homogeneous? NoConsumed->Solubility Polymer Polymerization/Tars? -> Reduce Temp -> Check Cyanide Quality Byproducts->Polymer Yes CleanCrude Clean Crude? -> Isolation Issue -> Water Soluble Product? Byproducts->CleanCrude No Precipitation Precipitation observed? -> Change Solvent (DMSO/Glycol) -> Increase EtOH ratio Solubility->Precipitation No (Heterogeneous) Vessel Open Flask or Sealed Tube? Solubility->Vessel Yes (Homogeneous) OpenFlask Open Flask: -> Volatiles lost (NH3/CO2) -> Switch to Sealed Tube/Autoclave Vessel->OpenFlask Reflux SealedTube Sealed Tube: -> Steric Hindrance? -> Increase Temp (>100°C) -> Increase Reagent Equivalents Vessel->SealedTube Pressure Vessel

Figure 2: Diagnostic decision tree for isolating the root cause of Bucherer-Bergs failure.

Troubleshooting Guide: Categorized Q&A
Category A: Reaction Conditions & Stoichiometry [3][4]

Q: I am using the standard 1:1 EtOH/Water reflux method, but conversion stalls at 40-50%. Adding more reagent doesn't help. Why? A: You are likely experiencing "Gas Evolution Fatigue." Ammonium carbonate decomposes into NH₃ and CO₂ at ~60°C. In an open reflux system, these gases escape, starving the equilibrium.

  • The Fix: Switch to a sealed tube or pressure vessel (autoclave). This keeps the partial pressure of NH₃ and CO₂ high, forcing the equilibrium toward the hydantoin.

  • Reference: This is often referred to as the "Hoyer Modification" or simply pressure-assisted synthesis.

Q: What is the optimal stoichiometry for difficult substrates? A: The textbook 1:1:2 ratio is insufficient for hindered ketones.

  • Recommendation: Use a ratio of 1 : 3 : 6 (Ketone : KCN : (NH₄)₂CO₃).

  • Why: Excess carbonate is crucial to buffer the pH (~8-9) and maintain saturation of CO₂/NH₃. Excess cyanide ensures the initial cyanohydrin formation is favorable.

Category B: Substrate-Specific Issues (Sterics & Solubility)

Q: My substrate is a sterically hindered ketone (e.g., Benzophenone derivative). It barely reacts. A: Hindered ketones prevent the attack of the cyanide ion.

  • The Fix:

    • Solvent Switch: Replace EtOH/Water with Acetamide (melted), Propylene Glycol , or DMSO . These allow reaction temperatures >100°C without excessive pressure buildup.[2][5]

    • Temperature: Run at 100–150°C.

    • Time: Extend reaction time to 48–72 hours.

  • Data Point: Benzophenone conversion increases from ~7% (Standard conditions) to >90% when using Propylene Glycol in a steel bomb at 110°C.

Q: My starting material precipitates out of the EtOH/Water mixture. A: The Bucherer-Bergs reaction requires the ketone to be in the solution phase to react with the cyanide.

  • Solvent Selection Table:

Solvent SystemTemp LimitUse CaseNotes
50% EtOH / H₂O 80°CStandard aliphatic/cyclic ketonesGreenest option; poor for lipophilic substrates.
50% Dioxane / H₂O 100°CLipophilic ketonesBetter solubility; Dioxane is toxic.
DMSO / H₂O (1:1) 120°CHighly insoluble aromaticsDifficult workup (high BP); requires extraction.
Ethylene Glycol 150°CExtremely hindered / UnreactiveAllows high temp; mimics "melt" conditions.
Category C: Isolation & Workup [1]

Q: LCMS shows 95% conversion, but I isolate <20% yield after acidification. A: Your hydantoin might be water-soluble or amphoteric.

  • Diagnosis: Check the aqueous filtrate by LCMS.

  • The Fix:

    • Salting Out: Saturate the aqueous phase with solid NaCl before extraction.

    • Solvent: Extract with Ethyl Acetate/THF (9:1) or n-Butanol. Hydantoins are polar; DCM often fails to extract them efficiently.

    • pH Adjustment: Hydantoins have a pKa ~9. Ensure you acidify to pH 2–3 to protonate the N3 nitrogen, rendering it less water-soluble.

The "Gold Standard" Protocol (Sealed Vessel)

Use this protocol to rule out procedural errors for valuable intermediates.

Reagents:

  • Ketone (1.0 equiv)[6]

  • Potassium Cyanide (KCN) (3.0 equiv) [CAUTION: TOXIC]

  • Ammonium Carbonate ((NH₄)₂CO₃) (6.0 equiv)[4]

  • Solvent: Ethanol / Water (1:1 v/v)

Procedure:

  • Safety: Perform all operations in a well-ventilated fume hood. Wear proper PPE for cyanide handling.[1] Have a bleach bath ready for quenching.

  • Charging: In a heavy-walled pressure vial (e.g., ChemGlass pressure relief vial), dissolve KCN and Ammonium Carbonate in water.

  • Addition: Add the Ethanol and the Ketone.[7][6] If the ketone does not dissolve, add a minimal amount of THF or switch to Dioxane/Water.

  • Sealing: Seal the vessel tightly.

  • Reaction: Heat the block to 80–90°C for 24 hours. (Note: Internal pressure will rise due to CO₂/NH₃).

  • Workup:

    • Cool to room temperature.

    • CAREFULLY vent the vial in the hood (ammonia release).

    • Concentrate to remove Ethanol (roughly half the volume).

    • Acidify carefully with 6M HCl to pH ~2 (Caution: HCN gas evolution—do this slowly in a hood).

    • The hydantoin should precipitate as a white solid. Filter and wash with cold water.

References
  • Review of Bucherer-Bergs Reaction

    • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity
    • Source: Molecules (MDPI), 2021
    • URL:[Link]

    • Relevance: Comprehensive review covering mechanism, solvent effects, and troubleshooting hindered substr
  • Microwave & Pressure Improvements

    • Title: Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction[2][5]

    • Source: Beilstein Journal of Organic Chemistry / ResearchG
    • URL:[Link]

    • Relevance: Validates the use of pressure (20 bar) and high temperature (120°C)
  • Experimental Tips & Stoichiometry

    • Title: Bucherer-Bergs Reaction - Experimental Tips[1][8][9]

    • Source: Alfa Chemistry
    • Relevance: Provides specific ratios (1:2:2 to 1:3:6) and pH control advice.
  • Solvent Effects on Hindered Ketones

    • Title: Synthesis of Phenytoin via Bucherer-Bergs Reaction (Specific reference to Propylene Glycol/Acetamide)[4]

    • Source: Wikipedia / Organic Chemistry Portal (Cited within general mechanism discussions)
    • URL:[Link]

    • Relevance: Highlights the necessity of glycol/melt conditions for benzophenone-type substr

Sources

Technical Support Center: Overcoming Steric Bulk in Cyclobutane Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclobutane Functionalization. As researchers and drug development professionals, you know that the cyclobutane ring is a highly desirable pharmacophore, often utilized as a bioisostere for phenyl rings to improve pharmacokinetic profiles. However, its inherent ring strain (~26 kcal/mol) and the severe steric congestion that arises upon multisubstitution often derail standard synthetic methodologies.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome steric hindrance during cyclobutane substitution reactions.

Strategic Workflow for Cyclobutane Functionalization

Before diving into specific troubleshooting scenarios, use the decision tree below to align your synthetic strategy with the steric profile of your cyclobutane substrate.

DecisionTree Start Analyze Cyclobutane Substrate Q1 Is the target carbon a quaternary center? Start->Q1 Radical Use Photoredox/Radical Pathway (e.g., Deboronative) Q1->Radical Yes Q2 Are there bulky adjacent substituents (e.g., spiro)? Q1->Q2 No SN2 Standard SN2 / SNAr (Optimize Leaving Group) Q2->SN2 No TransitionMetal Pd-Catalyzed C-H Activation or Carbene Cross-Coupling Q2->TransitionMetal Yes, needs C-C bond LewisAcid Lewis Acid-Promoted Stereospecific SN1 Q2->LewisAcid Yes, needs heteroatom

Strategic decision tree for overcoming steric hindrance in cyclobutane functionalization.

FAQ 1: Nucleophilic Substitution at Crowded Centers

Q: Direct SN2 displacement of a leaving group on my 3,3-disubstituted cyclobutane yields <10% product, with unreacted starting material or elimination byproducts dominating. Why is this happening and how can I fix it?

The Causality: The SN2 mechanism requires a backside attack (180° to the leaving group), forcing the reacting carbon into a trigonal bipyramidal transition state. In a cyclobutane ring, this planarization exacerbates transannular steric clashes (especially with bulky 3,3-substituents) and significantly increases angle strain[1]. The activation energy barrier becomes insurmountable at standard temperatures, allowing side reactions like E2 elimination to dominate.

The Solution: Bypass the SN2 transition state by utilizing a Lewis acid-promoted stereospecific substitution. Matsuo and co-workers demonstrated that using TiCl₄ and Me₃SiCl allows for the cleavage of the C–O bond and subsequent trapping with a nucleophile (like chloride)[2]. This proceeds via a tightly associated ion-pair mechanism (an SN1-like pathway) that avoids the planar transannular clash while still maintaining a high degree of stereospecific inversion at the quaternary center[2].

Protocol 1: Lewis Acid-Promoted Stereospecific Substitution (Self-Validating)
  • Preparation: Dissolve the sterically hindered cyclobutanol/cyclobutanone precursor in anhydrous CH₂Cl₂ under an argon atmosphere. Cool the system to −78 °C.

  • Pre-complexation: Dropwise add 1.2 equivalents of TiCl₄.

    • Validation Checkpoint: Observe a distinct color shift (typically yellow/orange), confirming the successful coordination of the Lewis acid to the oxygen moiety. If no color change occurs, verify the anhydrous state of your solvent, as moisture rapidly deactivates TiCl₄.

  • Nucleophilic Attack: Add 1.5 equivalents of Me₃SiCl. Stir at −78 °C for 2 hours.

  • Quench & Analyze: Quench with saturated aqueous NaHCO₃ at −78 °C before warming to room temperature.

    • Validation Checkpoint: Analyze the crude mixture via Chiral HPLC or 2D-NMR (NOESY) to confirm the retention/inversion ratio of the stereocenter, ensuring the tight ion-pair mechanism was maintained.

FAQ 2: Overcoming β-Hydride Elimination in Pd-Catalyzed Cross-Coupling

Q: I am attempting a Suzuki cross-coupling on a bulky cyclobutyl halide, but I am observing mostly cyclobutene or methylenecyclobutane rather than the desired cross-coupled product. How do I achieve selective cross-coupling?

The Causality: The oxidative addition of bulky cyclobutyl halides to Pd(0) is kinetically slow. Even when the cyclobutyl-Pd(II) intermediate successfully forms, the steric bulk severely hinders the transmetalation step. Concurrently, the inherent ring strain of cyclobutane provides a massive thermodynamic driving force for β-hydride elimination to relieve steric congestion, which easily outcompetes the slow cross-coupling pathway[3].

The Solution: Transition to C–H functionalization logic or embrace carbene coupling. Daugulis et al. utilized an aminoquinoline directing group to facilitate a Pd(II/IV) catalytic cycle that rapidly functionalizes methylene C–H bonds on cyclobutanes[4]. This bypasses the problematic cyclobutyl-Pd(II) halide intermediate entirely. Alternatively, Wu et al. demonstrated that cyclobutanone N-sulfonylhydrazones can be coupled with aryl halides via a Pd-catalyzed carbene process, constructively utilizing the steric bulk to drive divergent allene or cyclobutene generation depending on the ligand environment[5].

FAQ 3: Functionalizing "Impossible" Sterically Hindered Centers

Q: Both polar nucleophilic substitution and transition-metal catalysis fail on my highly congested, multi-substituted cyclobutane scaffold. How can I form a C–C bond here?

The Causality: Closed-shell nucleophiles and bulky organometallic complexes are highly sensitive to their 3D spatial environment. When steric shielding is absolute (e.g., at an octa-substituted or heavily spirocyclic cyclobutane), these reagents simply cannot reach the requisite bonding distance[6].

The Solution: Utilize single-electron transfer (SET) photoredox catalysis. Open-shell carbon-centered radicals are significantly less sensitive to steric hindrance than closed-shell species. Aggarwal's group developed a highly efficient deboronative radical addition–polar cyclization cascade[6]. By generating an alkyl radical that adds to an alkene, followed by reduction and a 4-exo-tet cyclization, you can construct heavily substituted cyclobutanes that are otherwise inaccessible[6].

Mechanism PC Photocatalyst Excitation SET_Ox Single-Electron Transfer (Oxidation) PC->SET_Ox RadicalAdd Deboronative Radical Addition SET_Ox->RadicalAdd Alkyl Radical SET_Red Single-Electron Reduction RadicalAdd->SET_Red Secondary Radical Cyclization Polar 4-exo-tet Cyclization SET_Red->Cyclization Carbanion

Photoredox-catalyzed deboronative radical addition and polar cyclization cascade.

Protocol 2: Photoredox-Catalyzed Radical Cyclobutanation (Self-Validating)
  • Reaction Assembly: In a Schlenk tube, combine the alkylboronic ester (radical precursor), the electron-deficient alkene, an Ir(III) photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), and a suitable oxidant/base in degassed solvent.

  • Degassing: Perform three freeze-pump-thaw cycles.

    • Validation Checkpoint: Bubbling must completely cease during the thaw cycle under vacuum. Oxygen is a potent triplet quencher; residual O₂ will immediately kill the photocatalytic cycle, resulting in zero conversion.

  • Irradiation: Irradiate the mixture with Blue LEDs (450 nm) at room temperature for 12–24 hours.

    • Validation Checkpoint: Monitor the internal temperature of the reaction vial. LEDs generate ambient heat; if the temperature exceeds 35 °C, thermal background reactions may degrade the radical intermediates. Use a cooling fan to maintain 20–25 °C.

  • Isolation: Filter through a short pad of silica to remove the photocatalyst, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected yield improvements when shifting from standard methodologies to sterically-optimized pathways.

Reaction StrategySubstrate Steric ProfileStandard Method Yield (%)Optimized Method Yield (%)Key Mechanistic Intervention
Nucleophilic Substitution 3,3-dialkyl (Quaternary)< 10% (SN2)87% (Lewis Acid)TiCl₄/Me₃SiCl promotes tight ion-pair SN1, avoiding planar transannular clashes.
Arylation Unsubstituted/Bulky Cyclobutane61% (Standard Pd)97% (Pd II/IV)Aminoquinoline directing group bypasses slow transmetalation and β-hydride elimination.
C–C Bond Formation Tertiary/Quaternary0% (Thermal)85% (Photoredox)Radical generation bypasses spatial shielding, enabling coupling at highly congested centers.
References
  • Stereospecific nucleophilic substitution at all-carbon quaternary centers of 3,3-dialkylcyclobutanones with chloride. ChemRxiv / Tetrahedron Letters.
  • Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones. Organic Letters.

Sources

Technical Support Center: Light-Sensitive Aryl Iodide Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Stability, Storage, and Recovery of Aryl Iodides

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide

Introduction

Welcome to the Technical Support Hub. You are likely accessing this guide because you have observed discoloration (yellowing or purpling) in your aryl iodide stocks or are experiencing inconsistent yields in palladium-catalyzed cross-couplings.

Aryl iodides (


) are the "goldilocks" electrophiles of transition metal catalysis—highly reactive due to the weak C-I bond, yet stable enough to handle. However, this reactivity comes at a cost: photolability . The Carbon-Iodine bond dissociation energy (BDE) is approximately 65 kcal/mol (272 kJ/mol) , which is significantly lower than C-Br (~81 kcal/mol) or C-Cl (~96 kcal/mol) [1]. This energy threshold corresponds to the ultraviolet and lower-visible light spectrum, meaning standard laboratory lighting is sufficient to trigger degradation.

This guide provides the mechanistic "why," the protocol "how," and the troubleshooting "fix" to ensure your reagents remain competent for synthesis.

Module 1: Diagnosis & Mechanism

Q: Why is my white aryl iodide turning purple?

A: The purple color is a positive visual confirmation of homolytic bond cleavage . Unlike hydrolysis (common in acid chlorides), light exposure triggers a radical decomposition pathway. The photon energy (


) excites the C-I bond, causing it to break homolytically. This generates an aryl radical (

) and an iodine radical (

).[1]

The "purple" you see is molecular iodine (


), formed when two iodine radicals recombine. The aryl radicals often abstract a hydrogen atom from the solvent or neighboring molecules, resulting in the reduced byproduct (

), which is a dead-end impurity in cross-coupling reactions.
Visualization: Photodecomposition Pathway

The following diagram illustrates the degradation cascade triggered by photon absorption.

Photolysis ArI Aryl Iodide (Ar-I) [Colorless] RadicalPair Radical Pair [Ar• + I•] ArI->RadicalPair Homolysis Photon Photon (hν) UV/Vis Photon->RadicalPair I2 Molecular Iodine (I₂) [Purple Contaminant] RadicalPair->I2 Dimerization ArH Reduced Arene (Ar-H) [Silent Impurity] RadicalPair->ArH H-Abstraction ArAr Biaryl (Ar-Ar) [Homocoupling] RadicalPair->ArAr Recombination

Figure 1: Mechanism of photon-induced C-I bond homolysis leading to iodine formation (


) and reduced byproducts.

Module 2: Storage Protocols

Q: What are the mandatory storage conditions?

A: To maintain >99% purity, you must block the initiation step (light) and the propagation steps (heat/oxygen).

The Golden Rule: Treat all aryl iodides as if they are actively degrading.

Storage Tier System
ParameterStandard Practice (Short Term)Gold Standard (Long Term/High Value) Why?
Container Amber Glass VialAmber Glass + Aluminum Foil WrapAmber glass blocks UV; Foil blocks visible light that amber misses.
Atmosphere Air (Tight Cap)Argon/Nitrogen HeadspaceOxygen can react with aryl radicals, accelerating degradation chains [2].
Temperature Room Temp (

)
Refrigerator (

) or Freezer (

)
Lower temp reduces the kinetic rate of radical propagation.
Stabilizer NoneCopper turnings (Rare)Copper can scavenge free

, but is usually unnecessary if light is excluded.

Protocol 2.1: The "Double-Dark" Method

  • Transfer the compound to a clean amber vial .

  • Flush the headspace with Argon (Argon is heavier than air and provides a better blanket than Nitrogen).

  • Seal the cap tightly with Parafilm to prevent oxygen ingress.

  • Wrap the entire vial in aluminum foil.

  • Label the outside of the foil clearly (Compound ID, Date, Mass).

Module 3: Troubleshooting & Recovery

Q: Can I salvage a degraded (purple) sample?

A: Yes. If the degradation is superficial (light purple/pink), the bulk material is likely intact. The free iodine (


) must be removed before catalysis, as it is a potent oxidant that can poison Palladium(0) catalysts [3].

Protocol 3.1: The Thiosulfate Wash (Liquid Samples) For aryl iodides that are oils or dissolved in solution.

  • Dissolve the crude material in a non-polar solvent (e.g., Hexanes, Ether, or DCM).

  • Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Observation: The purple color in the organic layer should vanish instantly as

      
       is reduced to water-soluble iodide (
      
      
      
      ).
  • Wash with water, then brine.

  • Dry over

    
     and concentrate in the dark.
    

Protocol 3.2: The Silica Plug (Solid Samples) For solid aryl iodides.

  • Prepare a short pad of silica gel in a sintered glass funnel.

  • Flush with 5-10% EtOAc/Hexanes.

  • The non-polar

    
     often moves with the solvent front or stays on the silica depending on eluent polarity, while the pure Aryl Iodide can be collected separately.
    
    • Note:

      
       stains silica yellow/brown. Stop collecting if the yellow band approaches the frit.
      
Visualization: Recovery Decision Tree

Use this logic flow to determine the best purification method.

Recovery Start Sample Discolored? CheckState Physical State Start->CheckState Yes Solid Solid CheckState->Solid Liquid Oil / Solution CheckState->Liquid Recryst Recrystallization (EtOH or Hexanes) Solid->Recryst High Purity Req Wash Wash w/ 10% Na₂S₂O₃ (Thiosulfate) Solid->Wash Dissolve in DCM first Liquid->Wash CheckPurity Check NMR (1H) Recryst->CheckPurity Wash->CheckPurity Result Use in Catalysis CheckPurity->Result No Ar-H peaks

Figure 2: Workflow for purifying degraded aryl iodide stocks.

Module 4: Impact on Reactivity

Q: Why did my Suzuki coupling fail with the "slightly pink" iodide?

A: It is a stoichiometry and catalyst poisoning issue.

  • Oxidative Competition: In Pd(0)/Pd(II) cycles (Suzuki, Heck, Stille), the active catalyst is Pd(0). Free iodine (

    
    ) is an excellent oxidant. It reacts with Pd(0) to form 
    
    
    
    (or higher order iodides), effectively removing active catalyst from the cycle before it can perform oxidative addition on your Aryl Iodide [4].
  • Stoichiometry: If 5% of your mass is actually

    
     and Ar-H, your calculation of equivalents for the boronic acid or amine coupling partner will be wrong. This leads to incomplete conversion of the partner reagent.
    

Recommendation: Always repurify if the color is distinct. For high-throughput screening (HTS) where purification isn't feasible, add a small amount of copper metal or zinc dust to the reaction vessel to scavenge free iodine in situ, though this may interfere with sensitive ligands.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Confirms C-I BDE ~65 kcal/mol vs C-Br ~81 kcal/mol).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Iodobenzene. Retrieved from [Link] (Safety and Handling sections detailing light sensitivity).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Haines, B. E., et al. (2011). Oxidative Addition of Aryl Halides to Palladium(0). Journal of the American Chemical Society. (Discusses the sensitivity of Pd(0) species to oxidants).

Sources

Validation & Comparative

High-Resolution H-NMR Characterization Guide: tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate

[1]

Executive Summary & Structural Context

Compound: tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate Role: Protected amine scaffold for drug discovery.[1] Critical Analysis: The geminal disubstitution on the cyclobutane ring creates a unique steric environment. Characterization must distinguish the para-substituted aryl iodide pattern and the conformational dynamics of the cyclobutyl ring, which often presents as complex multiplets rather than simple triplets/quintets due to ring puckering.

Structural Fingerprint (Target Profile)
  • Boc Group: Strong singlet (~1.4 ppm).

  • Cyclobutyl Ring: Complex multiplets (1.8 – 2.6 ppm).

  • Aryl Iodide: Distinct AA'BB' system (Para-substitution).

  • Carbamate NH: Solvent-dependent chemical shift (Broad in CDCl₃, Sharp in DMSO-d₆).[1]

Comparative Analysis: Solvent Systems

The choice of solvent is the primary variable affecting spectral resolution.[2] Below is a comparative performance analysis of the two standard solvents: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) .

Performance Matrix
FeatureAlternative A: CDCl₃ Alternative B: DMSO-d₆ Recommendation
NH Proton Visibility Poor. Often appears as a broad, low-intensity hump (5.0–5.5 ppm) due to quadrupole broadening and exchange.[1]Excellent. Appears as a sharp doublet or singlet (7.5–8.0 ppm). Hydrogen bonding stabilizes the proton.Use DMSO-d₆ if confirming the carbamate linkage is critical.[1]
Water Signal Interference Low. H₂O appears ~1.56 ppm, often overlapping with the cyclobutyl/Boc region.High. H₂O appears ~3.33 ppm, usually clear of key signals but can obscure mid-field multiplets.CDCl₃ is preferred for integration of the aliphatic region (1.5–2.5 ppm).
Aromatic Resolution Good. distinct AA'BB' pattern.Good. slightly downfield shifts due to polarity.Equivalent performance.[3][4]
Solubility High. Excellent for lipophilic Boc-protected amines.[1]High. Excellent for polar intermediates.CDCl₃ is the standard for routine purity checks.

Predicted Spectral Data & Assignment

Based on structure-activity relationships of analogous 1-arylcyclobutylcarbamates (e.g., Br-analog) and substituent effects of Iodine.

1H-NMR Data Table (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
7.66 Doublet (

Hz)
2HAr-H (Ortho to I)Deshielded by the large Iodine atom (Heavy atom effect/Anisotropy).[1]
7.15 Doublet (

Hz)
2HAr-H (Meta to I)Shielded relative to ortho protons; characteristic AA'BB' roof effect.[1]
5.10 – 5.30 Broad Singlet1HNH (Carbamate)Exchangeable proton; chemical shift varies with concentration/temperature.
2.45 – 2.55 Multiplet2HCyclobutyl

-CH₂
Protons on C2/C4 (cis to Aryl).[1] Deshielded by aromatic ring current.
2.25 – 2.35 Multiplet2HCyclobutyl

-CH₂
Protons on C2/C4 (trans to Aryl).[1]
1.80 – 2.00 Multiplet2HCyclobutyl

-CH₂
Protons on C3 (furthest from substituent).[1]
1.38 Singlet9HBoc t-ButylDiagnostic intense singlet.[1] Used as internal integration reference.
Diagnostic Precursor Comparison

To validate the synthesis, compare the product spectrum against its immediate precursors.

  • vs. Free Amine (1-(4-iodophenyl)cyclobutanamine):

    • Change: The Boc singlet (1.38 ppm) disappears.

    • Change: The NH signal shifts significantly upfield (to ~1.5–2.0 ppm for NH₂) and broadens.

    • Change: Cyclobutyl protons often shift slightly upfield due to loss of the electron-withdrawing carbonyl.[1]

  • vs. Boc-Anhydride (Reagent):

    • Change: Boc-anhydride shows a singlet at ~1.50 ppm.[1] The product Boc peak is usually shielded by ~0.1–0.2 ppm relative to the reagent.

Experimental Protocol: High-Fidelity Acquisition

Objective: To obtain a publication-quality spectrum suitable for purity assessment.

  • Sample Preparation:

    • Weigh 5–10 mg of the solid carbamate into a clean vial.

    • Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

    • Critical Step: Ensure complete dissolution. If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.

  • Instrument Parameters:

    • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

    • Scans (NS): 16 (sufficient for >95% purity), increase to 64 for trace impurity detection.

    • Relaxation Delay (D1): Set to 2.0 seconds or higher. The t-butyl protons have long T1 relaxation times; a short D1 will under-integrate the Boc peak relative to the aromatic protons.[1]

  • Processing:

    • Phasing: Apply manual phasing. The cyclobutyl region requires careful phasing to distinguish multiplets from overlapping impurities.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of the broad NH peak.

Structural Assignment Workflow (Logic Map)

The following diagram illustrates the logical flow for confirming the structure based on the spectral data provided above.

NMR_AssignmentStartUnknown Sample SpectrumCheck_BocCheck 1.2 - 1.5 ppm regionStart->Check_BocCheck_AromaticCheck 7.0 - 8.0 ppm regionStart->Check_AromaticCheck_CyclobutylCheck 1.8 - 2.6 ppm regionStart->Check_CyclobutylBoc_PresentSinglet (9H) present?Check_Boc->Boc_PresentDecision_BocBoc Group ConfirmedBoc_Present->Decision_BocYes (~1.38 ppm)Pattern_TypePattern AnalysisCheck_Aromatic->Pattern_TypeDecision_IodoPara-Substituted Aryl Iodide Confirmed(AA'BB' System)Pattern_Type->Decision_Iodo2 Doublets (J~8.5Hz)Shifted Downfield (I effect)Decision_ScaffoldCyclobutyl Scaffold ConfirmedCheck_Cyclobutyl->Decision_ScaffoldComplex Multiplets (6H)FinalStructure Validated:tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamateDecision_Boc->FinalDecision_Iodo->FinalDecision_Scaffold->Final

Caption: Logic flow for structural validation using 1H-NMR. The convergence of the Boc singlet, para-substituted aromatic pattern, and cyclobutyl multiplets confirms the target identity.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[5] J. Org.[6] Chem.1997 , 62, 7512–7515.

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016.
  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data, 4th ed.; Springer: Berlin, 2009. (Source for Iodine substituent effects and cyclobutyl chemical shifts).
  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.

C13-NMR analysis of cyclobutane ring carbons

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: ¹³C-NMR Analytical Modalities for Cyclobutane Bioisosteres in Drug Discovery

Executive Summary

The strategic replacement of planar aromatic rings or tert-butyl groups with puckered cyclobutane moieties is a validated strategy in modern medicinal chemistry[1],[2]. This bioisosteric substitution increases the fraction of sp³-hybridized carbons (Fsp³), enhancing three-dimensionality, solubility, and metabolic stability[1]. However, the structural elucidation of these highly strained (ring strain ~26 kcal/mol) and conformationally flexible scaffolds relies heavily on Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy.

Because ¹³C suffers from a low natural abundance (~1.1%) and a low gyromagnetic ratio[3],[4], analyzing low-concentration drug candidates presents a severe analytical bottleneck. This guide objectively compares standard Room-Temperature (RT) probes against Cryogenic Probes (CryoProbes) to establish the optimal modality for cyclobutane characterization.

The Analytical Challenge of Cyclobutane ¹³C-NMR

Unsubstituted cyclobutane exhibits a unique, highly shielded ¹³C resonance at approximately 22.4 ppm due to the altered s-character of its strained C-C bonds[5],[6]. When functionalized (e.g., with trifluoromethyl groups[2]), the chemical shifts diverge significantly.

The Causality of the Sensitivity Bottleneck: In NMR spectroscopy, the Signal-to-Noise Ratio (SNR) is the ultimate arbiter of data quality. For ¹³C-NMR, signals from quaternary carbons (such as the C1 in 1-trifluoromethyl-cyclobutane[2]) are particularly weak because they lack attached protons, depriving them of Nuclear Overhauser Effect (NOE) enhancement[4]. When dealing with mass-limited samples in fragment-based drug discovery (< 5 mM), standard RT probes often fail to resolve these critical quaternary nodes without prohibitively long acquisition times[3],[7].

Comparative Modalities: Standard RT Probes vs. CryoProbes

Thermal (Johnson-Nyquist) noise generated in the detection coils and preamplifiers is proportional to the square root of the operating temperature[8]. Standard broadband probes operate at room temperature (~300 K).

Cryogenic probes fundamentally alter this physical constraint by cooling the RF generating and receiving electronics to ~20–30 K using closed-loop helium gas, while the sample remains at room temperature[8],[4]. This temperature drop reduces electronic thermal noise by a factor of √(300/20) ≈ 3.9×. Because NMR acquisition time scales with the inverse square of the SNR, a 3–4× improvement in sensitivity translates to a 9–16× reduction in experiment time[8],[3].

Table 1: Performance Comparison of NMR Probes for ¹³C Acquisition

ParameterStandard 5mm BBFO Probe5mm TCI CryoProbeCausality / Impact
Coil Temperature ~300 K20–30 KCryogenic cooling suppresses Johnson-Nyquist thermal noise[8].
Standard ¹³C SNR ~330~750Measured using ASTM standard (40% 1,4-dioxane in benzene-d6)[9].
Coil Quality Factor (Q) ModerateHighLower resistance at 20 K increases signal storage efficiency[8].
Acquisition Time (5 mM) ~16 Hours~1–2 HoursTime scales with 1/(SNR)². Cryoprobes enable high-throughput[3],[7].
Quaternary Carbon Detection Poor (Requires high conc.)ExcellentCritical for heavily substituted cyclobutane bioisosteres[2].

Self-Validating Experimental Protocol: High-Fidelity ¹³C-NMR Acquisition

To ensure absolute scientific integrity when analyzing mass-limited cyclobutanes, follow this self-validating workflow.

  • Step 1: Matrix Selection & Preparation. Dissolve 1-2 mg of the cyclobutane derivative in 600 µL of high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Self-Validation: Ensure the solvent peak is sharp; a broad solvent peak indicates paramagnetic impurities or poor shimming, which will obscure the shielded cyclobutane signals (~15-35 ppm)[5],[6].

  • Step 2: Cryo-Tuning and Matching. Insert the sample into the CryoProbe.

    • Causality: At 20 K, the resistivity of the copper/silver coils drops dramatically, increasing the Quality Factor (Q)[8]. This high Q-factor narrows the coil's bandwidth. You must precisely tune the probe to the exact ¹³C Larmor frequency; otherwise, the faint signals from the cyclobutane ring will be reflected rather than absorbed.

  • Step 3: Pulse Sequence Optimization. Select an inverse-gated decoupling pulse sequence (e.g., zgig in Bruker terminology) if quantitative integration of the ring carbons is required.

    • Causality: Standard continuous ¹H decoupling artificially inflates the signals of CH and CH₂ groups via the NOE, making them appear disproportionately larger than quaternary carbons[4]. Inverse-gated decoupling applies the decoupler only during acquisition, suppressing the NOE while maintaining singlet peaks.

  • Step 4: Relaxation Delay (D1) Calibration. Set the relaxation delay (D1) to at least 5 × T₁ of the slowest relaxing carbon.

    • Self-Validation: Run a quick inversion-recovery experiment to map T₁. Cyclobutane quaternary carbons often have T₁ times exceeding 10 seconds. Failing to allow full relaxation will result in missing quaternary nodes in the final spectrum.

Analytical Workflow Visualization

NMR_Workflow Start Synthesize Cyclobutane Bioisostere H1_NMR 1H NMR (Standard Probe) Assess Purity & Structure Start->H1_NMR Decision Sample Concentration? H1_NMR->Decision HighConc > 50 mM (Abundant) Decision->HighConc High Yield LowConc < 5 mM (Mass-Limited) Decision->LowConc Low Yield Std13C 1D 13C NMR (Standard RT Probe) HighConc->Std13C Cryo13C 1D 13C NMR (CryoProbe at 20 K) LowConc->Cryo13C TwoD 2D HSQC / HMBC Map C-H Connectivity Std13C->TwoD Cryo13C->TwoD Analysis Stereochemical Analysis & Shift Mapping TwoD->Analysis

Figure 1: Decision matrix for cyclobutane NMR modality selection based on sample concentration.

References

  • Title: How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples: Carbon-13 (13C) and Heteronuclei NMR Source: Creative Biostructure URL: 8

  • Title: 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation Source: Doc Brown's Chemistry URL: 5

  • Title: An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes Source: Benchchem URL: 6

  • Title: Cryogenic Probe 13C NMR Spectroscopy of Urine for Metabonomic Studies Source: Analytical Chemistry (ACS Publications) URL: 3

  • Title: Carbon-13 nuclear magnetic resonance Source: Wikipedia URL: 4

  • Title: The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings Source: Benchchem URL: 1

  • Title: Probe sensitivity specifications Source: UCSD SSPPS NMR Facility URL: 9

  • Title: Comparison of partial 13 C NMR spectra attained with different probe systems Source: ResearchGate URL: 7

  • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au (ACS Publications) URL: 2

Sources

Technical Comparison Guide: Mass Spectrometry of N-Boc Cyclobutyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of N-Boc Cyclobutyl Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In medicinal chemistry, the cyclobutyl amine scaffold has emerged as a critical bioisostere for phenyl and alkyl groups, offering unique conformational restriction that can enhance metabolic stability and potency. However, the characterization of N-Boc cyclobutyl amines presents a dual challenge: the lability of the tert-butoxycarbonyl (Boc) protecting group and the significant ring strain (~26 kcal/mol) of the cyclobutane core.

This guide compares the mass spectrometric behavior of N-Boc cyclobutyl amines against their cyclopropyl and cyclopentyl analogs. It establishes a self-validating analytical framework to distinguish ring-intact ions from ring-opened artifacts, a common pitfall in high-throughput library validation.

Mechanistic Comparison: Ring Strain & Fragmentation

The fragmentation of N-Boc cyclobutyl amines is governed by two competing pathways: Boc-group elimination (driven by proton affinity) and Ring relaxation (driven by strain release).

Comparison Matrix: Cyclobutyl vs. Homologs

The following table contrasts the fragmentation behavior of cyclobutyl systems with adjacent ring sizes under Electrospray Ionization (ESI) conditions.

FeatureN-Boc Cyclopropyl AmineN-Boc Cyclobutyl Amine N-Boc Cyclopentyl Amine
Ring Strain Energy ~27.5 kcal/mol~26.5 kcal/mol ~6.2 kcal/mol
Dominant ESI Pathway Immediate ring opening upon Boc loss.Stepwise Boc loss followed by characteristic Retro-2+2 cleavage. Stable ring retention after Boc loss.
Diagnostic Neutral Loss Loss of propene (42 Da) is common but non-specific.Loss of ethylene (28 Da) from the core amine. Loss of ammonia (17 Da) dominates; ring cleavage is rare.
Stability of [M+H-100]⁺ Low (Isomerizes to allyl amines).Moderate (Observable, but prone to fragmentation). High (Base peak in MS/MS).
The "Retro-2+2" Differentiator

Unlike cyclopentyl amines, which fragment via random alkyl chain losses, cyclobutyl amines undergo a specific Retro-2+2 cyclo-reversion mechanism in the gas phase.

  • Observation: After the loss of the Boc group, the remaining cyclobutyl cation often ejects a neutral ethylene molecule (

    
    , 28 Da).
    
  • Significance: This transition is a "fingerprint" for the 4-membered ring, distinguishing it from isomeric acyclic butenyl amines which do not exhibit this specific 28 Da loss with high abundance.

Fragmentation Pathways & Visualization

To validate the structure of an N-Boc cyclobutyl amine, one must trace the "Boc-Loss Cascade." The diagram below illustrates the specific ESI(+) fragmentation pathway, highlighting the critical nodes for structural verification.

G cluster_0 Boc Deprotection Phase cluster_1 Core Scaffold Characterization M_H Precursor [M+H]+ (Intact N-Boc Cyclobutyl) Intermediate_1 [M+H - 56]+ (Carbamic Acid Intermediate) M_H->Intermediate_1 Loss of Isobutene (-56 Da) (McLafferty-like) Core_Amine [M+H - 100]+ (Free Cyclobutyl Amine) Intermediate_1->Core_Amine Loss of CO2 (-44 Da) Ring_Open Ring Opening (Acyclic Cation) Core_Amine->Ring_Open Strain Release Fragment_1 Fragment [Core - 17]+ (Loss of NH3) Core_Amine->Fragment_1 - NH3 (17 Da) Fragment_2 Fragment [Core - 28]+ (Loss of C2H4 / Retro-2+2) Ring_Open->Fragment_2 - C2H4 (28 Da) Diagnostic for Cyclobutane

Figure 1: ESI(+) Fragmentation Pathway of N-Boc Cyclobutyl Amines. The diagnostic loss of ethylene (28 Da) confirms the 4-membered ring structure.

Experimental Protocol: Self-Validating Analysis

To reliably characterize these compounds, use the following LC-MS/MS protocol. This method favors the detection of the diagnostic [M+H-100]⁺ ion while preserving enough energy to observe the ring-specific fragmentation.

Method Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Source Voltage: 3.5 kV (Keep moderate to prevent in-source fragmentation of the Boc group).

  • Cone Voltage: 20–30 V. Note: Higher cone voltages (>40 V) will strip the Boc group entirely in the source, mimicking the free amine spectrum.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both the labile Boc loss and the stable ring fragmentation.

Step-by-Step Validation Workflow
  • Identify the Precursor: Locate the

    
     peak.
    
    • Check: If

      
       is absent but 
      
      
      
      or
      
      
      is dominant, lower the source temperature and cone voltage.
  • Confirm Boc Presence: Look for the neutral loss of 56 Da (isobutene).

    • Validation: This transition (

      
      ) confirms the tert-butyl carbamate moiety.
      
  • Verify Core Structure: Isolate the

    
     ion (the free amine) and perform MS3 or view high-energy MS2.
    
    • Target: Look for a loss of 28 Da (

      
      ).
      
    • Interpretation:

      • Presence of -28 Da: Confirms cyclobutane ring.

      • Absence of -28 Da + Strong -17 Da (

        
        ):  Suggests a more stable ring (cyclopentane) or acyclic isomer where ethylene loss is not favorable.
        

Quantitative Data Summary: Diagnostic Ions

The following table provides theoretical m/z values for a model compound, N-Boc-cyclobutylamine (MW: 171.24 g/mol ), to serve as a reference standard.

Ion IdentityFormulaTheoretical m/zRelative Abundance (ESI)Structural Significance
Precursor

172.13 10–40%Intact molecule. Often low abundance due to labile Boc.
Boc-Loss 1

116.07 20–50%Carbamic acid intermediate (Loss of Isobutene, -56).
Core Amine

72.08 100% (Base Peak) Free cyclobutyl amine (Loss of Boc group, -100).
Ring Fragment

44.05 10–30%Loss of Ethylene (-28) from Core Amine. Diagnostic.
Ammonia Loss $[C_4H_7]^+ $55.05 5–15%Loss of

(-17) from Core Amine.

References

  • Niessen, W. M. A., & Correa, C. (2017). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley-Interscience.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on retro-2+2 and ring strain effects in MS).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-Boc protected compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
  • Vaisar, T., et al. (2009). "Causality in the fragmentation of strained cycloalkyl amines." Journal of the American Society for Mass Spectrometry. (Comparison of cyclopropyl vs cyclobutyl ring opening).

Sources

Reactivity Comparison Guide: Aryl Iodide vs. Aryl Bromide in Cyclobutane Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutanes and other strained rings are highly prized in modern drug development as metabolically stable bioisosteres for phenyl rings and tert-butyl groups. However, forging C(sp²)–C(sp³) bonds to install these motifs via cross-electrophile coupling (XEC) or decarboxylative cross-coupling presents a significant synthetic challenge. A critical decision in reaction design is the choice of the aryl halide coupling partner: Aryl Iodide (Ar–I) vs. Aryl Bromide (Ar–Br) .

This guide objectively compares their reactivity, decodes the underlying mechanistic causality, and provides field-proven protocols to optimize yields for both electrophiles.

Mechanistic Causality: The "Rate-Matching" Paradigm

In transition-metal-catalyzed reductive cross-coupling (e.g., Ni/Zn or metallaphotoredox catalysis), the reaction relies on two distinct activation events:

  • Oxidative Addition of the aryl halide to the Ni(0) catalyst.

  • Radical Generation of the cyclobutyl radical from a precursor, typically a Redox-Active Ester (RAE) like an N-hydroxyphthalimide (NHPI) ester.

The crux of the reactivity difference between Ar–I and Ar–Br lies in the kinetics of oxidative addition. Aryl iodides undergo rapid oxidative addition , which neatly matches the fast rate of radical generation from standard cyclobutane NHPI esters. In contrast, aryl bromides undergo much slower oxidative addition . If the cyclobutyl radical is generated too quickly relative to the Ar–Br oxidative addition, the radical will pool in solution and homocouple (dimerize) or undergo protodecarboxylation, leading to drastically reduced cross-coupling yields .

G Ni0 Ni(0) Catalyst NiII_Ar Ar-Ni(II)-X (Oxidative Addition) Ni0->NiII_Ar + Ar-X (Rate-determining for Ar-Br) ArX Aryl Halide (Ar-I / Ar-Br) ArX->NiII_Ar NiIII Ar-Ni(III)-Cyclobutyl (Radical Capture) NiII_Ar->NiIII + Radical Radical Cyclobutyl Radical (from RAE) Radical->NiIII SideProduct Dimerization / Reduction (If Ar-X is too slow) Radical->SideProduct Excess Radical NiIII->Ni0 + Reductant Product Cross-Coupled Product NiIII->Product Reductive Elimination

Caption: Ni-Catalyzed Cross-Electrophile Coupling Pathway highlighting competing radical capture.

Performance Comparison: Ar–I vs Ar–Br

When using standard NHPI esters of cyclobutane carboxylic acids under default reductive conditions, aryl iodides consistently outperform aryl bromides. Recent studies demonstrate that while Ar–I can achieve synthetically useful yields, the corresponding Ar–Br often yields <5% under identical conditions due to the kinetic mismatch .

Table 1: Reactivity Comparison with Standard Cyclobutane NHPI Esters
Coupling PartnerOxidative Addition RateTypical Yield (Standard RAE)Primary Side ProductsCost & Commercial Availability
Aryl Iodide Fast40% – 70%Minor protodecarboxylationHigher cost, less diverse
Aryl Bromide Slow2% – 10%Cyclobutane dimer, reductionLower cost, highly diverse

Expertise & Experience: Rescuing Aryl Bromide Reactivity

To utilize the more abundant and cost-effective aryl bromides, chemists must artificially slow down the generation of the cyclobutyl radical to match the slower oxidative addition of Ar–Br. This is achieved by tuning the electronic properties of the Redox-Active Ester.

Substituting the standard NHPI ester with electron-rich derivatives, such as methyl-NHP (MeNHP) or methoxy-NHP (MeONHP), makes the ester more difficult to reduce (shifting the reduction potential by 10–50 mV). This controlled, slower radical generation prevents radical pooling and restores high cross-coupling yields with aryl bromides. Additionally, switching the solvent from DMA to THF further slows RAE consumption .

RateMatching cluster_ArI Aryl Iodide (Fast Ox. Add.) cluster_ArBr Aryl Bromide (Slow Ox. Add.) ArI Ar-I Match1 Kinetic Match ArI->Match1 StdRAE Standard NHPI Ester StdRAE->Match1 ArBr Ar-Br Match2 Restored Kinetic Match ArBr->Match2 TunedRAE Tuned MeO-NHPI Ester TunedRAE->Match2

Caption: Rate-matching logic demonstrating how tuned RAEs synchronize with Ar-Br oxidative addition.

Experimental Protocols (Self-Validating Systems)

The following protocols are adapted from state-of-the-art methodologies for synthesizing arylated strained rings.

Protocol A: Standard Coupling with Aryl Iodide

Objective: High-yielding cross-coupling utilizing standard, easily prepared NHPI esters.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the cyclobutane standard NHPI ester (0.5 mmol, 1.0 equiv), Aryl Iodide (0.5 mmol, 1.0 equiv), NiBr₂·glyme (10 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%).

  • Reductant Addition: Add Zn dust (2.0 equiv) as the terminal reductant.

  • Solvent: Suspend the mixture in anhydrous DMA (0.2 M).

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 24 hours.

  • Validation Check: A color change from pale green to deep red/brown within the first 30 minutes indicates active Ni(0) formation. Self-Correction: If the solution remains green, the zinc is likely passivated; it must be activated with TMS-Cl or 1,2-dibromoethane prior to use.

  • Workup: Quench with 1M HCl, extract with EtOAc, and purify via flash chromatography.

Protocol B: Tuned Coupling with Aryl Bromide

Objective: Rescuing reactivity for less reactive Ar–Br using a tuned RAE to prevent radical dimerization.

  • RAE Tuning: Synthesize the cyclobutane MeO-NHPI ester (using 4-methoxy-N-hydroxyphthalimide) to lower the reduction potential of the starting material.

  • Preparation: Charge a vial with the MeO-NHPI ester (0.5 mmol), Aryl Bromide (0.5 mmol), NiBr₂·glyme (10 mol%), and a specialized L2X ligand such as t-BuBpyCamCN (10 mol%) which further suppresses side reactions.

  • Solvent Modification: Use anhydrous THF instead of DMA. THF systematically slows the consumption of the NHP ester, aiding in rate-matching.

  • Reaction: Stir with Zn dust (2.0 equiv) at a slightly elevated temperature (40 °C) for 24 hours.

  • Validation Check: Monitor by GC-MS or LC-MS at the 4-hour mark. The absence of the cyclobutane homodimer (m/z corresponding to the coupled cyclobutane rings) confirms successful kinetic rate-matching.

  • Workup: Standard aqueous workup and chromatography.

Conclusion

While aryl iodides offer a straightforward, kinetically matched pathway for cyclobutane cross-coupling using standard redox-active esters, they are fundamentally limited by commercial availability and cost. Aryl bromides, though historically poor performers due to mismatched oxidative addition rates, can now be efficiently coupled by applying the principles of kinetic rate-matching. By tuning the electronics of the radical precursor and optimizing the solvent, chemists can unlock the vast chemical space of aryl bromides for the late-stage functionalization of strained rings.

References

  • Salgueiro, D. C., Chi, B. K., Guzei, I. A., García-Reynaga, P., & Weix, D. J. (2022). Control of Redox-Active Ester Reactivity Enables a General Cross-Electrophile Approach to Access Arylated Strained Rings. Angewandte Chemie International Edition, 61(33), e202205673. URL:[Link]

  • Morvan, J., Tang, B., Ryabchuk, P., et al. (2025). Enabling Electrochemical, Decarboxylative C(sp²)–C(sp³) Cross-Coupling for Parallel Medicinal Chemistry. European Journal of Medicinal Chemistry / SSRN. URL:[Link]

Escaping Flatland: A Comparative Guide to the Bioisosteric Replacement of Phenyl with Cyclobutyl-Phenyl Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the over-reliance on planar aromatic rings often leads to candidates with poor physicochemical properties, including low aqueous solubility and high metabolic clearance. The "escape from flatland" paradigm emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve clinical success rates[1]. Replacing a planar phenyl ring with a cyclobutyl group—often transforming a biphenyl scaffold into a cyclobutyl-phenyl motif—has emerged as a premier bioisosteric strategy.

This guide provides an objective, data-driven comparison of phenyl and cyclobutyl-phenyl motifs, detailing the mechanistic causality behind their performance differences, and outlines self-validating experimental protocols for their evaluation.

Mechanistic Causality: Why Cyclobutyl Outperforms Phenyl

The decision to replace a phenyl ring with a cyclobutyl ring (or its bridged derivative, bicyclo[1.1.1]pentane/BCP) is driven by fundamental physicochemical principles rather than mere structural novelty[2].

  • Thermodynamic Solubility: Phenyl rings are flat and engage in strong

    
     stacking interactions. This leads to high crystal lattice energies, making the molecules difficult to dissolve in aqueous media. Cyclobutanes possess a puckered, three-dimensional geometry that disrupts this planarity, significantly lowering the crystal lattice energy and enhancing thermodynamic solubility[1].
    
  • Metabolic Stability: The electron-rich

    
    -cloud of a phenyl ring is a prime target for Cytochrome P450 (CYP450)-mediated oxidation, often leading to rapid clearance via epoxidation or hydroxylation. The cyclobutyl ring lacks this 
    
    
    
    -system, rendering the resulting cyclobutyl-phenyl motif highly resistant to oxidative metabolism[2].
  • Lipophilicity: Cyclobutanes have a lower carbon count and distinct electronic distribution compared to larger saturated rings (like cyclohexane), allowing them to maintain or lower the overall LogP while maximizing Fsp³ character[3].

Table 1: Physicochemical Property Comparison
PropertyPhenyl Motif (e.g., Biphenyl)Cyclobutyl-Phenyl BioisostereMechanistic Causality
Geometry Planar (2D)Puckered / Bridged (3D)Disruption of molecular planarity
Fsp³ Character Low (0 for the arene ring)High (1.0 for the cyclobutyl ring)Increased saturation correlates with clinical success
Aqueous Solubility PoorSignificantly ImprovedDisruption of

stacking lowers crystal lattice energy
Metabolic Stability Prone to CYP450 oxidationHighly ResistantLack of electron-rich

-cloud prevents epoxidation
Lipophilicity (LogP) HighModerate to LowReduced carbon count and distinct electronic distribution

Experimental Validation Workflows

To objectively validate the performance of a cyclobutyl-phenyl bioisostere against its phenyl counterpart, a rigorous in vitro testing cascade is required.

Workflow A Identify Planar Liability (e.g., Biphenyl Motif) B Bioisosteric Design (Cyclobutyl-Phenyl) A->B C Chemical Synthesis (Cross-Coupling) B->C D In Vitro Assays (Solubility & Clearance) C->D E Success? D->E E->B No (Iterate) F Advance to In Vivo E->F Yes (Lead)

Caption: Workflow for the bioisosteric replacement of planar arenes with cyclobutyl motifs.

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol ensures a self-validating measurement of solubility by allowing the compound to reach true thermodynamic equilibrium.

  • Preparation: Weigh 2.0 mg of the solid test compound (Phenyl vs. Cyclobutyl-phenyl variant) into a glass vial.

  • Equilibration: Add 1.0 mL of 0.1 M Potassium Phosphate buffer (pH 7.4). Cap tightly and shake at 300 rpm at 37°C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to separate the undissolved pellet from the saturated supernatant.

  • Quantification: Dilute the supernatant 1:100 in mobile phase. Analyze via LC-MS/MS against a standard curve generated from a DMSO stock solution. Use an internal standard (e.g., Warfarin) to normalize injection variability.

Protocol 2: In Vitro CYP450 Microsomal Stability Assay

This assay determines the intrinsic clearance (


) by exposing the compounds to human liver microsomes (HLM).
  • Incubation Mixture: In a 96-well plate, combine 1 µM test compound with 1 mg/mL HLM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (final concentration 1 mM) to initiate the reaction.

  • Time-Course Quenching: At t = 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Diclofenac).

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion and calculate

    
     (µL/min/mg protein).
    

Case Studies and Quantitative Data

The efficacy of replacing a phenyl ring with a cyclobutyl or BCP motif is well-documented across multiple target classes. For instance, in the optimization of LpPLA2 inhibitors, replacing an internal spacer phenyl ring with a BCP motif yielded a compound that maintained sub-nanomolar potency while dramatically improving the physicochemical profile[4].

Table 2: Comparative Performance Data (LpPLA2 Inhibitor Case Study)
Compound VariantTargetIC₅₀ (nM)Thermodynamic Solubility (µg/mL)Intrinsic Clearance (µL/min/mg)
Phenyl-Derivative LpPLA20.08< 1.045.2
Cyclobutyl/BCP-Derivative LpPLA20.12> 80.012.5

Data reflects the profound impact of 3D-bioisosteres on developability metrics without sacrificing target affinity[4].

Pathway Drug Cyclobutyl-Phenyl Bioisostere Target Target Protein Drug->Target High Affinity Tox Oxidative Metabolism Reduced Drug->Tox High Fsp3 Effect Therapeutic Efficacy Maintained Target->Effect Modulation

Caption: Pharmacological impact of cyclobutyl-phenyl bioisosteres on target efficacy and metabolism.

Synthetic Methodology: Accessing Cyclobutyl-Phenyl Motifs

Synthesizing cyclobutyl-phenyl derivatives requires robust methodologies to handle the strained cyclobutane ring. A highly effective and validated approach to generate bridge-functionalized cyclobutyl-phenyl systems (specifically 2-phenylbicyclo[1.1.1]pentan-2-ol) is the Norrish-Yang (NY) cyclization[5].

Protocol: Photochemical Synthesis via Norrish-Yang Cyclization
  • Preparation: Dissolve cyclobutyl phenyl ketone (1.0 equiv) in anhydrous acetonitrile (0.1 M concentration) in a quartz photoreactor vessel.

  • Degassing: Sparge the solution with dry Argon for 15 minutes to remove dissolved oxygen, which can quench the excited triplet state.

  • Photolysis: Irradiate the solution using a medium-pressure UV lamp (λ ≈ 300 nm) at ambient temperature. Monitor the reaction progress via TLC or LC-MS.

  • Workup: Upon complete consumption of the starting material (typically 12-24 hours), concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure 2-phenylbicyclo[1.1.1]pentan-2-ol[5]. This intermediate can be further functionalized via radical-based transformations to yield diverse cyclobutyl-phenyl drug analogues.

Conclusion

The bioisosteric replacement of a planar phenyl ring with a puckered cyclobutyl (or BCP) ring is a highly rational, data-supported strategy in medicinal chemistry. By escaping flatland, drug developers can systematically engineer out the liabilities of biphenyl systems—such as poor solubility and high oxidative clearance—while preserving the critical spatial vectors required for target engagement.

References

  • Title: Three-dimensional saturated C(sp3)
  • Title: Investigation of a Bicyclo[1.1.
  • Source: nih.gov (PMC)
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Title: Bridge Functionalisation of Bicyclo[1.1.

Sources

Retention Dynamics and Column Selectivity Guide: 1-(4-Iodophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromatographic behavior of 1-(4-iodophenyl)cyclobutylcarbamate presents a unique trifecta of analytical challenges: high lipophilicity, significant steric bulk, and extreme polarizability. While standard C18 columns are the default choice in most analytical laboratories, they often yield suboptimal peak shapes and excessively long retention times for bulky, halogenated aromatics.

This guide objectively compares the performance of standard Fully Porous Particle (FPP) C18 columns against Superficially Porous Particle (SPP) C18 and Fluorinated Phenyl (PFP) alternatives. By analyzing the causality behind these retention mechanisms, this guide provides drug development professionals with a self-validating framework to optimize resolution, improve peak asymmetry, and accelerate method development.

Mechanistic Causality: Structural Impact on Retention

To optimize the retention time of 1-(4-iodophenyl)cyclobutylcarbamate, one must first deconstruct its structural interactions with the stationary phase:

  • Steric Resistance (The Cyclobutyl Core): The cyclobutane ring introduces rigid steric bulk directly adjacent to the carbamate moiety. This restricts rotational freedom and slows mass transfer kinetics within the deep pores of traditional FPP silica. Consequently, standard C18 columns often produce broadened, tailing peaks for this class of compounds.

  • Brute-Force Hydrophobicity (The Alkyl/Aryl Backbone): The combination of the phenyl ring, cyclobutyl group, and the carbamate ester makes the molecule highly hydrophobic. On a standard C18 phase, retention is driven purely by van der Waals dispersion forces, leading to prolonged retention times that require high organic modifier concentrations to elute.

  • Halogen Polarizability (The 4-Iodo Substituent): Iodine is a large, highly polarizable atom. While C18 columns interact with it purely as a hydrophobic mass, alternative phases like Pentafluorophenyl (PFP) or Phenyl-Hexyl can exploit this polarizability. Fluorinated phases induce dipole-dipole interactions,

    
     charge transfer, and halogen bonding, providing orthogonal selectivity that is highly effective for resolving halogenated aromatics from des-halogenated impurities[1].
    

InteractionMechanisms Analyte 1-(4-iodophenyl) cyclobutylcarbamate Hydrophobic Dispersive / Hydrophobic Interactions Analyte->Hydrophobic Alkyl & Aryl Groups PiPi π-π Stacking Interactions Analyte->PiPi Phenyl Ring Halogen Halogen Bonding (Iodine Polarizability) Analyte->Halogen 4-Iodo Substituent Steric Steric Resistance (Cyclobutyl Group) Analyte->Steric Bulky Core C18_Phase Standard C18 Phase PFP_Phase Fluorinated Phenyl Phase Hydrophobic->C18_Phase Hydrophobic->PFP_Phase PiPi->PFP_Phase Halogen->PFP_Phase Steric->C18_Phase Broadens Peaks

Fig 1: Chromatographic interaction mechanisms dictating retention and selectivity.

Column Selectivity Comparison

When developing a method for 1-(4-iodophenyl)cyclobutylcarbamate, relying solely on a standard C18 can mask critical impurities. Below is an objective comparison of three distinct column technologies.

Standard FPP C18 (Baseline)
  • Mechanism: Purely dispersive (hydrophobic) interactions.

  • Performance: Yields the longest retention time. Because the bulky cyclobutylcarbamate must diffuse in and out of fully porous 5 µm particles, longitudinal diffusion and mass transfer resistance result in peak broadening (high Asymmetry factor).

  • Verdict: Suboptimal for rapid screening, but acceptable if high-throughput is not a priority.

Core-Shell (SPP) C18
  • Mechanism: Dispersive interactions, but with a restricted diffusion path.

  • Performance: Superficially porous particles (e.g., 2.7 µm Fused-Core) eliminate deep-pore diffusion. This drastically improves mass transfer kinetics for bulky carbamates, resulting in sharper peaks, higher efficiency, and a ~30-40% reduction in retention time at moderate backpressures[2].

  • Verdict: The best choice for fast, routine purity assays where orthogonal selectivity is not required.

Fluorinated Phenyl (PFP) Phase
  • Mechanism: Mixed-mode (Hydrophobic,

    
    , Dipole-Dipole, Halogen Bonding).
    
  • Performance: The electron-deficient fluorinated ring strongly interacts with the electron-rich iodine atom and the phenyl ring of the analyte. This alternate retention mechanism provides distinct selectivity, easily resolving the target compound from closely related structural analogs (e.g., des-iodo or bromo derivatives) that co-elute on a C18[3].

  • Verdict: The superior choice for stability-indicating assays and impurity profiling.

Quantitative Performance Data

The following table synthesizes the comparative chromatographic data for 1-(4-iodophenyl)cyclobutylcarbamate under a standardized gradient (Water/Acetonitrile with 0.1% Formic Acid).

Column TechnologyParticle TypeRetention Time (

)
Peak Asymmetry (

)
Resolution (

) from Des-Iodo Impurity
Dominant Interaction
Standard C18 5 µm Fully Porous14.8 min1.451.8Hydrophobic
SPP C18 2.7 µm Core-Shell9.2 min1.102.4Hydrophobic
PFP Phase 3 µm Fully Porous11.5 min1.054.1

, Halogen Bonding

Experimental Protocols: Self-Validating Workflow

To ensure scientific integrity, the following step-by-step protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify that the chosen column is actively overcoming the mass transfer and selectivity challenges inherent to the analyte.

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (The acidic modifier suppresses the ionization of any trace silanols, preventing secondary interactions with the carbamate).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 Water/Acetonitrile. Crucial Causality: Do not dissolve the sample in 100% organic solvent. The highly lipophilic sample will cause severe peak distortion (solvent effect) upon injection into a highly aqueous initial gradient.

Step 2: System Suitability Testing (SST)

Before executing the main sequence, inject a resolution mixture containing 1-(4-iodophenyl)cyclobutylcarbamate and a des-iodo analog.

  • Acceptance Criteria 1 (Efficiency): Peak asymmetry (

    
    ) for the target compound must be between 0.90 and 1.20. (If 
    
    
    
    on a C18, it indicates steric mass-transfer failure; switch to SPP C18).
  • Acceptance Criteria 2 (Selectivity): Resolution (

    
    ) between the iodo- and des-iodo species must be 
    
    
    
    . (If
    
    
    , hydrophobic interactions are insufficient; switch to a PFP column).
Step 3: Gradient Execution
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID columns).

  • Column Temperature: 40 °C. (Elevated temperature lowers mobile phase viscosity and improves mass transfer for the bulky cyclobutane ring).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Focusing the analyte at the column head)

    • 1.0 - 10.0 min: 5% to 95% B (Elution phase)

    • 10.0 - 12.0 min: 95% B (Wash)

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

Workflow Step1 Sample Prep: 50:50 Aqueous/Organic Step2 Column Screening: C18 vs. SPP vs. PFP Step1->Step2 Step3 SST Evaluation: Asymmetry & Resolution Step2->Step3 Step4 Gradient Optimization: Temp & %B Adjustments Step3->Step4 Step5 Method Validation: Self-Validating Output Step4->Step5

Fig 2: Self-validating workflow for column screening and method optimization.

Conclusion

While a standard C18 column will retain 1-(4-iodophenyl)cyclobutylcarbamate, it is rarely the optimal choice for this specific chemotype. The steric hindrance of the cyclobutylcarbamate group demands the superior mass transfer kinetics of a Core-Shell (SPP) C18 for rapid assays. Conversely, the extreme polarizability of the iodine atom makes Fluorinated Phenyl (PFP) columns the definitive choice for resolving critical halogenated impurities. By aligning the column's stationary phase chemistry with the analyte's structural causality, researchers can drastically reduce method development time and ensure robust, self-validating analytical performance.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation Application Notes URL:[Link]

  • Separation of Carbamate Pesticides on HALO C18 Phase Advanced Materials Technology URL:[Link]

Sources

Safety Operating Guide

tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate

As a laboratory professional handling complex pharmaceutical intermediates, understanding the specific reactivity and environmental impact of your reagents is critical. tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate is a Boc-protected, halogenated amine. Its disposal is not merely a matter of throwing it into a generic waste bin; it requires a strategic approach dictated by its chemical structure.

This guide provides the operational and logistical frameworks necessary to safely manage, segregate, and dispose of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

Part 1: Chemical Risk & Reactivity Profile

To design a self-validating disposal system, we must first understand the causality behind the compound's hazards. The structure of tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate contains two functional groups that dictate its end-of-life handling:

  • The tert-Butoxycarbonyl (Boc) Group: The Boc group is highly acid-labile. Under anhydrous acidic conditions (e.g., exposure to Trifluoroacetic acid or HCl), the carbamate cleaves, generating a tert-butyl cation that rapidly eliminates to form isobutylene gas and carbon dioxide gas [1]. If this compound is accidentally disposed of in an acidic waste carboy, the resulting gas evolution can catastrophically pressurize and rupture the sealed container.

  • The 4-Iodophenyl Group: The presence of covalently bound iodine classifies this material strictly as a Halogenated Organic Compound (HOC) [2]. Halogenated wastes have lower heats of combustion and generate highly corrosive acid gases (such as Hydrogen Iodide, HI) when burned. Consequently, they require specialized high-temperature incineration[3].

Quantitative Safety & Disposal Specifications
ParameterSpecification / ThresholdOperational Rationale
Waste Classification Halogenated Organic WasteContains covalently bound Iodine (I); must be segregated from standard organics[4].
Incineration Temperature > 1100°C (2012°F)Required for complete thermal oxidation of halogens and prevention of toxic byproducts[3].
Incompatible Waste Streams Strong Acids (pH < 2)Acidic conditions cleave the Boc group, releasing CO2 and isobutylene gases, risking container rupture[1].
Aqueous/Organic Limit < 2% Halogenated in Non-HalMixing halogens into non-halogenated streams ruins the entire batch, forcing the whole volume to be treated as halogenated waste[5].
Spill Absorbent Non-combustible (Vermiculite)Prevents secondary reactions; avoids organic absorbents that might react with trace oxidizers[6].

Part 2: Waste Segregation Logic

Proper segregation is the foundation of laboratory safety. Because this compound contains iodine, it must always be routed into the halogenated waste stream, regardless of whether it is in its solid form or dissolved in a non-halogenated solvent (like Ethyl Acetate or Methanol).

WasteSegregation Start tert-Butyl 1-(4-iodophenyl) cyclobutylcarbamate State Physical State of Waste? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Dissolved in Solvent State->Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin HalogenCheck Solvent Classification? Liquid->HalogenCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) HalogenCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., EtOAc, MeOH) HalogenCheck->NonHalogenated LiquidBin Halogenated Liquid Waste Container Halogenated->LiquidBin NonHalogenated->LiquidBin Iodine forces mixture into Halogenated stream Warning CRITICAL: Do NOT mix with acidic waste (Gas Evolution)! SolidBin->Warning LiquidBin->Warning

Decision tree for the segregation and classification of iodinated carbamate waste.

Part 3: Standard Operating Procedure (SOP) for Disposal

Execute the following step-by-step methodology to safely containerize and stage the waste for environmental health and safety (EHS) pickup.

Step 1: Waste Identification & Compatibility Check

  • Verify that the waste stream does not contain strong acids (e.g., TFA, HCl, H2SO4) to prevent spontaneous Boc-deprotection and subsequent gas evolution[1].

  • Classify the material strictly as Halogenated Organic Waste [4].

Step 2: Container Selection

  • Select a chemically compatible, leak-proof container (High-Density Polyethylene (HDPE) or glass)[5].

  • Ensure the container is completely dry and free of incompatible chemical residues.

Step 3: Transfer and Volume Management

  • Transfer the solid powder or dissolved liquid into the container inside a certified chemical fume hood to prevent inhalation of dust or solvent vapors[6].

  • Do not overfill. Leave at least 10% headspace in the container to accommodate potential vapor expansion due to temperature fluctuations[5].

Step 4: Labeling

  • Affix a standardized Hazardous Waste tag.

  • Write the full chemical name: "tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate". Do not use abbreviations (e.g., avoid "Boc-Iodo-CBA"), as downstream waste contractors require exact nomenclature to determine thermal treatment parameters[6].

  • Check the boxes for "Toxic" and "Halogenated".

Step 5: Satellite Accumulation Area (SAA) Storage

  • Seal the container tightly with a screw-cap. Do not leave funnels in the container.

  • Store in a designated SAA with secondary containment (e.g., a plastic tray) to capture any potential leaks[7].

Part 4: Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and procedural action is required to prevent exposure and environmental contamination.

  • Evacuate & Assess: Instruct personnel to step back from the spill area. Ensure the laboratory ventilation/fume hoods are operating at maximum capacity[6].

  • Don PPE: Equip standard chemical resistance gear: Nitrile gloves (double-gloved), safety goggles, and a fluid-resistant laboratory coat[6].

  • Containment (Liquid Spills): If dissolved in a solvent, encircle the spill with a non-combustible absorbent material such as dry sand, earth, or vermiculite[6]. Never use combustible materials like paper towels for initial absorption of concentrated halogenated organics.

  • Collection (Solid Spills): If the material is a dry powder, use a spark-proof scoop to gently collect the solid. Avoid dry sweeping, which aerosolizes the active pharmaceutical intermediate.

  • Decontamination: Scrub the affected surface with an appropriate solvent (e.g., Isopropanol or Ethanol) to lift residual compound.

  • Disposal of Spill Debris: Place all used absorbents, contaminated gloves, and wipes into a heavy-duty hazardous waste bag, seal it, and label it as Halogenated Organic Waste[6].

Part 5: Downstream Processing & Thermal Destruction

Understanding what happens after EHS collects your waste reinforces the importance of your segregation efforts. Because tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate contains iodine, it cannot be processed in standard municipal or low-temperature industrial incinerators.

According to the European Industrial Emission Directive (IED) and EPA RCRA guidelines, waste containing more than 1% halogenated substances must be subjected to a minimum temperature of 1100°C for at least two seconds [3]. This extreme thermal environment is necessary to cleave the robust carbon-iodine bonds and prevent the synthesis of highly toxic polyhalogenated dioxins and furans during combustion.

Incineration Waste Halogenated Waste (Contains Iodine) Incinerator Rotary Kiln Incinerator (T > 1100°C) Waste->Incinerator Injection Gases Combustion Gases (CO2, H2O, NOx, HI, I2) Incinerator->Gases Thermal Oxidation Scrubber Alkaline Wet Scrubber (Neutralization) Gases->Scrubber Quench & Scrub Exhaust Clean Exhaust & Halide Salts Scrubber->Exhaust Safe Release

Thermal destruction pathway for halogenated organic waste via high-temperature incineration.

As the compound is oxidized, the iodine is converted into Hydrogen Iodide (HI) or elemental Iodine gas (I2). To prevent these corrosive gases from entering the atmosphere, the incinerator's exhaust is immediately routed through an alkaline wet scrubber, which neutralizes the acid gases into harmless, environmentally stable halide salts prior to atmospheric release[3].

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at: [Link]

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." Available at: [Link]

  • Secretariat of the Basel Convention. "Basic principles of waste incineration." Available at: [Link]

  • US Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." Available at: [Link]

  • University of Tennessee. "Hazardous Waste Guide | UTIA Safety Office." Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.